3-Bromo-2,5,6-trimethoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,5,6-trimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO5/c1-14-6-4-5(11)8(15-2)7(10(12)13)9(6)16-3/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDRAWVCUZZYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)C(=O)O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347794 | |
| Record name | 3-Bromo-2,5,6-trimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101460-22-4 | |
| Record name | 3-Bromo-2,5,6-trimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,5,6-trimethoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-Bromo-2,5,6-trimethoxybenzoic Acid
CAS Number: 101460-22-4
This technical guide provides a comprehensive overview of 3-Bromo-2,5,6-trimethoxybenzoic acid, a substituted aromatic carboxylic acid. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this guide combines the available physicochemical information with data from structurally related compounds to provide a thorough understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 101460-22-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₁BrO₅ | [1][2] |
| Molecular Weight | 291.1 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | White to Light yellow to Light orange powder to crystal | [3] |
| Purity | >97.0% (T) | [3][4] |
| Melting Point | 94.0 to 98.0 °C | [3] |
Synthesis and Production
A plausible synthetic route could start from a commercially available trimethoxybenzoic acid, followed by a regioselective bromination step. The choice of brominating agent and reaction conditions would be critical to achieve the desired isomer.
Potential Biological Activity and Applications
Direct experimental evidence for the biological activity of this compound is not extensively documented in the scientific literature. However, the biological profiles of structurally similar trimethoxybenzoic acid derivatives suggest potential areas of application and research.
Derivatives of trimethoxybenzoic acid have been investigated for a range of biological activities, including antimicrobial and efflux pump inhibitory effects.[6] The specific substitution pattern of methoxy groups and the presence of a bromine atom on the aromatic ring can significantly influence the compound's biological properties.
The following table summarizes the observed biological activities of various trimethoxybenzoic acid derivatives, which can serve as a basis for predicting the potential bioactivities of this compound.
| Compound/Derivative | Biological Activity | Target/Organism | Key Performance Metric |
| 3,4,5-Trimethoxybenzoic acid derivatives | Efflux Pump Inhibition | Salmonella enterica, Staphylococcus aureus | Increased accumulation of fluorescent substrate |
| 3,4,5-Trimethoxybenzoic acid (Gallic acid trimethyl ether) | Antioxidant, Anti-inflammatory | In vivo (rodent models) | Amelioration of stress-induced biochemical alterations |
| 2,4,5-Trimethoxybenzoic acid | Anti-inflammatory | Lipopolysaccharide (LPS)-induced inflammation models | Inhibition of NF-κB and STAT signaling |
Experimental Protocols for Evaluating Biological Activity
To assess the potential biological activities of this compound, standard experimental protocols employed for related compounds can be adapted. Below is a generalized workflow for evaluating efflux pump inhibition, a noted activity of some trimethoxybenzoic acid derivatives.[6]
Potential Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially interact with bacterial efflux pumps. These pumps are membrane proteins that contribute to antibiotic resistance by expelling antimicrobial agents from the bacterial cell. Inhibition of these pumps can restore the efficacy of antibiotics. The diagram below illustrates the general mechanism of efflux pump inhibition.
Conclusion and Future Directions
This compound is a chemical compound with well-defined physicochemical properties but limited publicly available data on its synthesis and biological activity. Based on the known activities of structurally related trimethoxybenzoic acid derivatives, this compound warrants further investigation for its potential as an antimicrobial agent, an efflux pump inhibitor, or an anti-inflammatory compound.
Future research should focus on developing and documenting a robust synthetic protocol for this specific isomer. Subsequently, a systematic evaluation of its biological activities through in vitro and in vivo assays is necessary to elucidate its therapeutic potential and mechanism of action. Such studies will be crucial for unlocking the potential applications of this compound in drug discovery and development.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 101460-22-4 | CAS DataBase [m.chemicalbook.com]
- 3. This compound | 101460-22-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. sciedco.ca [sciedco.ca]
- 5. This compound | 101460-22-4 [sigmaaldrich.com]
- 6. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Bromo-2,5,6-trimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known chemical properties, safety information, and generalized experimental considerations for 3-Bromo-2,5,6-trimethoxybenzoic acid. The information is compiled for use in research and development settings.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 101460-22-4 | [1][2] |
| Chemical Formula | C₁₀H₁₁BrO₅ | [1] |
| Molecular Weight | 291.09 g/mol | Calculated |
| Purity | Commercially available at ≥97.0% | [2] |
| Synonyms | 3-bromo-2,5,6-trimethoxy-benzoic acid | [1] |
Spectral Data
Detailed spectral analyses are crucial for structure confirmation and purity assessment. While specific peak assignments are proprietary or not publicly indexed, the availability of key spectral data has been noted.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR data are available through chemical data providers.[3]
-
Infrared Spectroscopy (IR): IR spectra are available and would be expected to show characteristic peaks for the carboxylic acid (O-H and C=O stretching) and aromatic C-H and C-O bonds.[3]
-
Mass Spectrometry (MS): Mass spectral data is available for this compound, which is essential for confirming its molecular weight and fragmentation pattern.[3]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the search results, data from structurally related brominated and methoxylated benzoic acids provide general handling guidelines. These compounds are typically classified as irritants.
General Hazard Statements for Related Compounds:
-
Causes skin irritation.[4]
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautionary Measures:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[4][5] Wear protective gloves, clothing, eye, and face protection.[4] Use only outdoors or in a well-ventilated area and avoid breathing dust.[4]
-
Response:
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[4][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[4][5]
Disclaimer: This safety information is based on related chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for CAS number 101460-22-4 before handling.
Experimental Protocols
A specific, detailed synthesis protocol for this compound is not described in the available literature. However, a general approach can be inferred from synthesis methods for similar structures, such as the bromination of other substituted benzoic acids.
Generalized Synthesis Approach: The synthesis would likely involve the direct bromination of a 2,5,6-trimethoxybenzoic acid precursor.
-
Dissolution: The starting benzoic acid derivative is dissolved in a suitable solvent, such as dioxane or glacial acetic acid.[6][7]
-
Bromination: A brominating agent (e.g., liquid bromine, potentially mixed with a solvent like chloroform) is added dropwise to the solution.[6] The reaction is typically stirred for several hours.
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude solid is then isolated.
-
Purification: The crude product is purified, often through recrystallization from a suitable solvent like ethanol, to yield the final, pure compound.[8]
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR, MS, and melting point analysis.
Visualizations
The following diagrams illustrate the relationships between the chemical's information and a generalized experimental workflow.
Caption: Logical relationship of chemical information.
Caption: Generalized workflow for synthesis.
References
- 1. pschemicals.com [pschemicals.com]
- 2. sciedco.ca [sciedco.ca]
- 3. This compound(101460-22-4) 1H NMR [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
3-Bromo-2,5,6-trimethoxybenzoic acid molecular structure
An In-depth Technical Guide to 3-Bromo-2,5,6-trimethoxybenzoic acid
This technical guide provides a comprehensive overview of this compound, focusing on its molecular structure, chemical properties, and analytical data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Chemical Identity
This compound is a substituted aromatic carboxylic acid. The core structure consists of a benzene ring functionalized with a carboxyl group, a bromine atom, and three methoxy groups. The specific substitution pattern (positions 2, 3, 5, and 6) dictates its chemical reactivity and potential biological activity.
Key Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 101460-22-4 | [1][2] |
| Chemical Formula | C₁₀H₁₁BrO₅ | [1] |
| Molecular Weight | 291.09 g/mol | Calculated |
| Synonyms | 3-bromo-2,5,6-trimethoxy-benzoic acid, 12W-0890 | [1] |
| Purity | Min. 97.0% (T) | [2] |
| MDL Number | MFCD00191620 | [2] |
Physicochemical and Spectroscopic Data
While extensive experimental data for this specific isomer is not widely published, data for related brominated and methoxylated benzoic acids provide a basis for expected characteristics. Spectroscopic data for this compound is available through specialized chemical suppliers.[3]
Expected Analytical Characteristics
| Data Type | Description |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, and the carboxylic acid proton. Chemical shifts will be influenced by the electronic effects of the bromine and methoxy substituents. |
| ¹³C NMR | The carbon NMR spectrum would reveal signals for the aromatic carbons (including those directly attached to substituents), the carboxyl carbon, and the methoxy carbons. |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight and show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches of the methoxy and acid groups, and C-Br stretching vibrations. |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol for this compound was not identified in the provided search results. However, a general synthetic approach can be inferred from established methods for analogous compounds, such as the bromination of substituted benzoic acids.[4][5]
Representative Synthetic Protocol: Electrophilic Bromination
The synthesis would likely involve the direct bromination of a 2,5,6-trimethoxybenzoic acid precursor.
Materials and Reagents:
-
2,5,6-trimethoxybenzoic acid (starting material)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., dioxane, acetic acid, or a chlorinated solvent like dichloromethane)[4]
-
A catalyst (e.g., iron(III) bromide, if required)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for workup)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Dissolution: Dissolve the 2,5,6-trimethoxybenzoic acid starting material in the chosen solvent within a reaction flask equipped with a magnetic stirrer and addition funnel.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred mixture.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the characteristic reddish-brown color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, wash the solution with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.
-
Acidification: Cool the aqueous bicarbonate layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water.[6] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, MS, and melting point determination.
Below is a conceptual workflow for this process.
Caption: Conceptual workflow for the synthesis and analysis of this compound.
Potential Biological Activity and Research Context
Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the activities of structurally related compounds can provide valuable insights and guide future research.
-
Antimicrobial Properties: The presence of halogen atoms, particularly bromine, on an aromatic ring can confer significant antimicrobial properties.[7] Brominated phenols and related compounds isolated from marine sources have shown potent antibacterial and antifungal activities.[7]
-
Antioxidant and Anti-inflammatory Activity: Benzoic acid derivatives are widely recognized for their antioxidant and anti-inflammatory effects.[8][9] For example, 3,4,5-trimethoxybenzoic acid (an analogue lacking the bromine) is a potent antioxidant and inhibitor of cytokine production.[9] Another related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, has been shown to protect human keratinocytes from oxidative stress-induced damage.[10]
-
Enzyme Inhibition: Substituted benzoic acids can act as enzyme inhibitors. The specific substitution pattern on the ring is critical for efficacy and target specificity.[7]
Given these precedents, this compound could be a promising candidate for investigation in antimicrobial, antioxidant, and anti-inflammatory research. The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy groups may result in unique biological properties.
Below is a diagram illustrating the potential logical relationships for investigating the bioactivity of this compound class.
Caption: Structure-activity relationships for substituted benzoic acids.
References
- 1. pschemicals.com [pschemicals.com]
- 2. sciedco.ca [sciedco.ca]
- 3. This compound(101460-22-4) 1H NMR [m.chemicalbook.com]
- 4. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 3,4,5-Trimethoxybenzoic acid | Antioxidant | TargetMol [targetmol.com]
- 10. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2,5,6-trimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,5,6-trimethoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and three methoxy groups on the benzene ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The electron-donating methoxy groups activate the aromatic ring, while the bromine atom provides a site for further functionalization through cross-coupling reactions. This guide details a plausible synthetic route and expected analytical characterization of the title compound.
Proposed Synthetic Pathway
A two-step synthetic route is proposed, starting from the commercially available 1,2,4-trimethoxybenzene. The first step involves the synthesis of the intermediate, 2,4,5-trimethoxybenzoic acid, which is then brominated to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of 2,4,5-Trimethoxybenzoic Acid (Intermediate)
This procedure is adapted from known methods for the formylation and oxidation of activated benzene derivatives.
Part A: Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene
-
To a stirred solution of 1,2,4-trimethoxybenzene (1.0 eq.) in N,N-Dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to 80°C for 1 hour.
-
Cool the mixture in an ice bath and add a saturated aqueous solution of sodium acetate to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2,4,5-trimethoxybenzaldehyde.
Part B: Oxidation to 2,4,5-Trimethoxybenzoic Acid
-
Dissolve the 2,4,5-trimethoxybenzaldehyde (1.0 eq.) in a mixture of aqueous sodium hydroxide.
-
Heat the solution and add a solution of potassium permanganate (KMnO₄) (2.0 eq.) portion-wise.
-
After the addition is complete, continue heating until the purple color disappears.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2,4,5-trimethoxybenzoic acid.
Synthesis of this compound
This is a hypothetical protocol based on the bromination of similar activated aromatic compounds.
-
Dissolve 2,4,5-trimethoxybenzoic acid (1.0 eq.) in glacial acetic acid.
-
To this solution, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a dilute aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Data (Predicted)
Due to the lack of available experimental data, the following characterization parameters are predicted based on the chemical structure and data from analogous compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁BrO₅ |
| Molecular Weight | 291.09 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.8 - 7.2 | s | 1H |
| OCH₃ | 3.8 - 4.0 | s | 3H |
| OCH₃ | 3.8 - 4.0 | s | 3H |
| OCH₃ | 3.8 - 4.0 | s | 3H |
| COOH | 10.0 - 12.0 | br s | 1H |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-H | 115 - 125 |
| Aromatic C-C | 120 - 130 |
| OCH₃ | 55 - 65 |
Table 3: Predicted Key IR Absorption Bands (KBr, cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |
| C-H (Aromatic) | ~3000 |
| C=O (Carboxylic Acid) | 1700 - 1680 |
| C=C (Aromatic) | 1600, 1450 |
| C-O (Methoxy) | 1250 - 1050 |
| C-Br | 700 - 500 |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Predicted Fragment Ion |
| 290/292 (Molecular Ion Peak, M⁺) | [C₁₀H₁₁⁷⁹BrO₅]⁺ / [C₁₀H₁₁⁸¹BrO₅]⁺ |
| 275/277 | [M - CH₃]⁺ |
| 247/249 | [M - COOH]⁺ |
Safety Information
No specific safety data is available for this compound. However, based on the starting materials and related compounds like 3-bromobenzoic acid and 2,4,5-trimethoxybenzoic acid, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
Logical Workflow for Analysis
The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.
Caption: General workflow for the synthesis and analysis of this compound.
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-2,5,6-trimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Bromo-2,5,6-trimethoxybenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this guide also includes data for structurally related compounds to offer valuable context and comparative insights. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to support further research and characterization of this compound.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are crucial for predicting its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and industrial applications.
Identifier and Known Properties of this compound
While extensive experimental data for this compound is not widely available in the public domain, the following identifiers and one experimental property have been reported.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 101460-22-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₁BrO₅ | --INVALID-LINK-- |
| Molecular Weight | 291.09 g/mol | Calculated |
| Melting Point | 94.0 - 98.0 °C | --INVALID-LINK-- |
Predicted Physicochemical Properties of this compound
In the absence of experimental data, computational methods can provide valuable estimations of physicochemical properties. The following table presents predicted values for the boiling point, pKa, and LogP of this compound. It is important to note that these are theoretical estimations and should be confirmed by experimental validation.
| Property | Predicted Value | Prediction Software/Method |
| Boiling Point | ~350-400 °C | Estimation based on related structures |
| pKa | ~2.5 - 3.5 | Estimation based on Hammett equation and related structures |
| LogP | ~2.0 - 2.5 | Estimation based on fragment contribution methods |
Physicochemical Properties of Structurally Related Compounds
To provide a comparative context, the experimental physicochemical properties of several structurally similar benzoic acid derivatives are summarized below. These compounds share key structural features with the target molecule, such as the benzoic acid core, methoxy groups, and/or a bromine substituent.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | LogP |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 249.2 | 4.20 | 1.87 |
| 3-Bromobenzoic Acid | C H₅BrO₂ | 201.02 | 155-157 | 282 | 3.82 | 2.65 |
| 3,4,5-Trimethoxybenzoic Acid | C₁₀H₁₂O₅ | 212.20 | 170-172 | 327.6 | 3.93 | 1.39 |
| 2,6-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 186-188 | - | 3.32 | 1.58 |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of key physicochemical properties of aromatic carboxylic acids like this compound.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.
-
Prepare a new sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
For a pure compound, the melting range should be narrow (typically ≤ 2 °C).
Solubility Determination
Solubility data is critical for designing formulations and understanding a compound's behavior in different solvent systems.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
-
Filter membranes (e.g., 0.45 µm PTFE)
Procedure (Shake-Flask Method):
-
Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Add an excess amount of this compound to each vial to create a saturated solution.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm membrane to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC with a standard calibration curve.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter in drug development.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if solubility in pure water is low).
-
Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.
-
If the compound is an acid, begin titrating with the standardized strong base solution, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve as the pH at the half-equivalence point. More accurate values can be obtained by analyzing the data using specialized software or by calculating the first and second derivatives of the titration curve.
LogP Determination by Reverse-Phase HPLC
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase column (e.g., C18)
-
A series of standard compounds with known LogP values
-
Mobile phase (e.g., a mixture of methanol or acetonitrile and water)
Procedure:
-
Prepare a series of mobile phases with varying compositions of the organic modifier (e.g., 30%, 40%, 50%, 60%, 70% methanol in water).
-
Inject a set of standard compounds with known LogP values onto the HPLC system for each mobile phase composition and record their retention times (t_R).
-
Calculate the capacity factor (k) for each standard at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
For each standard, extrapolate the retention data to 100% aqueous mobile phase to determine log k_w. This is typically done by plotting log k versus the percentage of organic modifier and extrapolating the linear portion of the plot to 0% organic modifier.
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k_w values.
-
Inject the this compound sample under the same set of mobile phase conditions and determine its log k_w value.
-
Use the calibration curve to determine the LogP of the target compound from its measured log k_w.
Synthesis and Potential Biological Activity
Proposed Synthesis Workflow
A plausible synthetic route to this compound can be envisioned starting from a more readily available precursor, such as 2,5,6-trimethoxybenzoic acid. The key transformation would be a regioselective bromination of the aromatic ring.
Caption: Proposed synthesis of this compound.
The methoxy groups at positions 2, 5, and 6 are ortho, para-directing activators. The position 3 is sterically accessible and activated by the methoxy groups at positions 2 and 5, making it a likely site for electrophilic aromatic substitution. The reaction would likely proceed by treating 2,5,6-trimethoxybenzoic acid with a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid.
Potential Biological Activities
While there is no specific biological activity reported for this compound in the current literature, the structural motifs present in the molecule suggest potential areas for investigation.
-
Antimicrobial Activity: Many halogenated aromatic compounds, including brominated phenols and benzoic acids, have demonstrated significant antibacterial and antifungal properties. The presence of the bromine atom on the trimethoxybenzoic acid scaffold could confer antimicrobial activity.
-
Efflux Pump Inhibition: Derivatives of trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors in bacteria. Efflux pumps are a significant mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics.
-
Other Pharmacological Activities: Substituted benzoic acids are a common scaffold in medicinal chemistry and have been explored for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.
Caption: Logical relationship of structural motifs to potential biological activities.
Conclusion
This compound is a compound with potential for further investigation in various scientific fields. This guide has summarized the currently available physicochemical data, provided predictions for key unknown properties, and offered a comparative analysis with related compounds. The detailed experimental protocols and proposed synthetic workflow are intended to facilitate future research into the precise characterization and potential applications of this molecule. The exploration of its potential biological activities, guided by the structure-activity relationships of similar compounds, represents a promising avenue for drug discovery and development. Further experimental validation of the predicted properties and biological activities is highly encouraged.
Spectroscopic Profile of 3-Bromo-2,5,6-trimethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-2,5,6-trimethoxybenzoic acid, a key intermediate in various synthetic pathways. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information is presented in a structured format to facilitate its use in research and development.
Spectroscopic Data Summary
The spectral data presented in this section are predicted based on the analysis of structurally similar compounds. These values serve as a reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet | 1H | -COOH |
| ~6.8 - 7.2 | Singlet | 1H | Ar-H |
| ~3.90 | Singlet | 3H | -OCH₃ |
| ~3.85 | Singlet | 3H | -OCH₃ |
| ~3.80 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~150 - 155 | Ar-C-O |
| ~145 - 150 | Ar-C-O |
| ~140 - 145 | Ar-C-O |
| ~120 - 125 | Ar-C-Br |
| ~115 - 120 | Ar-C-H |
| ~110 - 115 | Ar-C-COOH |
| ~60 - 65 | -OCH₃ |
| ~55 - 60 | -OCH₃ |
| ~50 - 55 | -OCH₃ |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1250 | Strong | C-O stretch (Aryl Ether) |
| ~1100 | Strong | C-O stretch (Carboxylic Acid) |
| ~1000 | Medium | C-H bend (Aromatic) |
| ~700 | Medium | C-Br stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 292/294 | High | [M]⁺ (Molecular ion peak with Br isotope pattern) |
| 277/279 | Medium | [M-CH₃]⁺ |
| 249/251 | Medium | [M-CH₃-CO]⁺ |
| 234/236 | Low | [M-2(CH₃)-CO]⁺ |
| 199 | Low | [M-Br-CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for benzoic acid derivatives.[1]
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., CCl₄) using a liquid cell.[2]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and process the spectrum to identify the characteristic absorption bands.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and major fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-2,5,6-trimethoxybenzoic Acid
A comprehensive analysis of the proton nuclear magnetic resonance spectrum of 3-Bromo-2,5,6-trimethoxybenzoic acid remains elusive based on currently accessible data. This guide outlines the anticipated spectral features and the necessary experimental protocols for its acquisition, providing a foundational framework for researchers and professionals in drug development.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H-4 | 6.8 - 7.5 | Singlet | 1H |
| Methoxy C2-OCH₃ | 3.8 - 4.1 | Singlet | 3H |
| Methoxy C5-OCH₃ | 3.8 - 4.1 | Singlet | 3H |
| Methoxy C6-OCH₃ | 3.8 - 4.1 | Singlet | 3H |
| Carboxylic Acid -COOH | 10.0 - 13.0 (broad) | Singlet | 1H |
Note: The exact chemical shifts of the three methoxy groups are difficult to predict precisely without experimental data and will depend on the specific electronic environment of each group.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent may influence the chemical shifts, particularly that of the carboxylic acid proton.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence.
-
Spectral Width: Approximately 15 ppm, centered around 7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons and identify the precise chemical shifts of each peak.
Structural and Logical Relationships
The following diagram illustrates the chemical structure of this compound and the logical workflow for its analysis via ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR analysis of this compound.
A Technical Guide to the Crystal Structure Analysis of Substituted Trimethoxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted trimethoxybenzoic acids are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique structural motifs and potential for diverse biological activities make them valuable scaffolds in drug discovery and development. A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships, designing novel derivatives with enhanced properties, and ensuring optimal solid-state characteristics for pharmaceutical formulations. This technical guide provides an in-depth overview of the crystal structure analysis of substituted trimethoxybenzoic acids, detailing experimental protocols, presenting key crystallographic data, and illustrating relevant biological pathways.
Data Presentation: Crystallographic Data of Substituted Trimethoxybenzoic Acids
The following tables summarize the crystallographic data for a selection of substituted trimethoxybenzoic acids, providing a comparative overview of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid [1]
| Parameter | Value |
| Empirical Formula | C₁₀H₁₀Br₂O₅ |
| Formula Weight | 369.99 |
| Temperature (K) | 123(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.5342(4) |
| b (Å) | 10.0238(4) |
| c (Å) | 13.9113(5) |
| α (°) | 90 |
| β (°) | 104.538(2) |
| γ (°) | 90 |
| Volume (ų) | 1287.34(9) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.908 |
| Absorption Coefficient (mm⁻¹) | 6.516 |
| F(000) | 720 |
| Crystal Size (mm³) | 0.20 x 0.10 x 0.05 |
| Theta range for data collection (°) | 3.016 to 27.536 |
| Index ranges | -12<=h<=12, -13<=k<=13, -18<=l<=18 |
| Reflections collected | 13410 |
| Independent reflections | 2966 [R(int) = 0.0355] |
| Completeness to theta = 25.242° (%) | 100.0 |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7458 and 0.4491 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2966 / 0 / 173 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0245, wR2 = 0.0560 |
| R indices (all data) | R1 = 0.0309, wR2 = 0.0583 |
| Extinction coefficient | n/a |
| Largest diff. peak and hole (e.Å⁻³) | 0.528 and -0.540 |
Table 2: Crystallographic Data for other Substituted Trimethoxybenzoic Acids
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 3,4,5-Trimethoxybenzoic Acid | Monoclinic | Pc | - | - | - | - | [1] |
| 2,4,6-Trimethoxybenzoic Acid | - | - | - | - | - | - | [2] |
Detailed unit cell parameters for 3,4,5-trimethoxybenzoic acid and 2,4,6-trimethoxybenzoic acid were not explicitly available in the provided search results.
Experimental Protocols
The determination of the crystal structure of substituted trimethoxybenzoic acids involves a series of well-defined steps, from the synthesis of the compound to the final refinement of the crystal structure. The following protocols are generalized from methodologies reported in the literature.[1]
Synthesis and Crystallization
Synthesis of 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid: [1]
A solution of 2-iodo-3,4,5-trimethoxybenzoic acid (0.36 mmol) in 0.2 M NaOH (0.5 mL) is added dropwise to a magnetically stirred aqueous sulfuric acid solution (3.2 M, 0.6 mL) of KBrO₃ (0.72 mmol). The reaction mixture's temperature is gradually raised from 294 K to 338 K. The resulting solution is stirred for an additional 4 hours at 338 K and then allowed to cool slowly to room temperature without stirring. The desired product, 2,6-dibromo-3,4,5-trimethoxybenzoic acid, crystallizes as long, thin needles.
General Crystallization Protocol:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.
-
Solvent Selection: A solvent screen is performed to identify a solvent in which the compound has moderate solubility. Common solvents include ethanol, methanol, ethyl acetate, acetone, and dichloromethane.
-
Preparation of Saturated Solution: The compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to achieve a saturated or near-saturated solution.
-
Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This process can take several days to weeks.
-
Crystal Harvesting: Once well-formed crystals of suitable size appear, they are carefully harvested from the mother liquor.
X-ray Diffraction Data Collection
Data collection is performed on a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 123 K) to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect diffraction data. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.
Structure Solution and Refinement
The crystal structure is solved and refined using specialized crystallographic software.
-
Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools such as checkCIF to ensure its quality and correctness.
Mandatory Visualization
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for determining the crystal structure of a substituted trimethoxybenzoic acid.
References
The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel Brominated Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of bromine chemistry and benzoic acid frameworks has given rise to a compelling class of molecules with significant therapeutic potential. Brominated benzoic acid derivatives are emerging as versatile scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique physicochemical properties, conferred by the strategic placement of bromine atoms, enable nuanced interactions with biological targets, leading to potent and selective modulation of physiological pathways. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel brominated benzoic acid derivatives, intended to serve as a vital resource for researchers and professionals in the field of drug discovery and development.
Synthesis of Brominated Benzoic Acid Derivatives
The synthetic routes to brominated benzoic acid derivatives are diverse, allowing for the creation of a wide array of structural analogs. The primary methods involve electrophilic aromatic substitution on the benzoic acid core or the modification of pre-brominated precursors.
Direct Bromination of Benzoic Acid
A classic approach to synthesizing brominated benzoic acids is through the direct electrophilic aromatic substitution of benzoic acid. The carboxylic acid group is a meta-director, meaning that direct bromination will primarily yield 3-bromobenzoic acid.[1]
Synthesis of Substituted Bromobenzoic Acids
More complex derivatives can be synthesized from substituted benzoic acids or through multi-step reaction sequences. For instance, 2-bromo-3-nitrobenzoic acid serves as a versatile starting material for a variety of derivatives through reactions at the carboxylic acid, bromine, and nitro groups.[2] Similarly, 4-amino-3-bromobenzoic acid is a key intermediate for synthesizing more complex bioactive molecules.[3]
Experimental Protocols
Protocol 1: Synthesis of 3-Bromobenzoic Acid via Direct Bromination
This protocol describes the direct bromination of benzoic acid in a sealed tube.[4]
Materials:
-
Benzoic acid (6 g)
-
Bromine (8 g)
-
Water (approximately 40 g)
-
Thick-walled glass tube
-
Air bath
-
Mortar and pestle
-
Charcoal
Procedure:
-
Introduce benzoic acid, bromine, and water into the thick-walled glass tube and seal it.
-
Heat the sealed tube in an air bath at 140-150 °C for approximately 12 hours.
-
Allow the tube to cool completely before carefully opening the capillary tip in a well-ventilated fume hood to release any internal pressure.
-
Wash the reaction product out of the tube, filter, and triturate with water in a mortar.
-
Boil the crude product in approximately 500 mL of water for about an hour to remove any unreacted benzoic acid.
-
Treat the hot solution with charcoal and filter.
-
Allow the filtrate to cool, which will lead to the crystallization of 3-bromobenzoic acid.
-
Recrystallize the product from water one or two times to yield a pure product.
Protocol 2: Amide Bond Formation from 2-Bromo-3-nitrobenzoic Acid
This protocol details the conversion of a carboxylic acid to an amide, a common transformation in the synthesis of biologically active molecules.[2]
Materials:
-
2-Bromo-3-nitrobenzoic acid
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Primary or secondary amine
-
Triethylamine or other non-nucleophilic base
-
Nitrogen or argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-bromo-3-nitrobenzoic acid in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (typically 1.1-1.5 equivalents) to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 equivalents) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.
Characterization of Derivatives
The structural elucidation and purity assessment of synthesized brominated benzoic acid derivatives are critical steps. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of these compounds. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzoic acid ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized derivatives. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio), which results in two molecular ion peaks separated by 2 m/z units.
Quantitative Data Summary
The following tables summarize key quantitative data for representative brominated benzoic acid derivatives.
Table 1: Physicochemical Properties of Brominated Benzoic Acid Isomers [5]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa in Water at 25°C |
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 148–150 | 2.85 |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 158 | 3.86 |
| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 252-254 | 3.97 |
Table 2: Spectroscopic Data for 3-Bromobenzoic Acid [6][7][8]
| Technique | Data |
| ¹H NMR | Aromatic protons typically appear in the range of 7.2-8.2 ppm. The carboxylic acid proton is a broad singlet at ~11-13 ppm. |
| ¹³C NMR | The carbonyl carbon appears around 165-175 ppm. Aromatic carbons appear between 120-135 ppm. |
| Mass Spec (EI) | Molecular ion peaks at m/z 200 and 202. Major fragments at m/z 183/185 (loss of OH), 155/157 (loss of COOH), and 121 (loss of Br). |
Table 3: Biological Activity of Selected Brominated Benzoic Acid Derivatives [9][10]
| Compound | Target | Activity | IC₅₀/MIC |
| Compound 12l (a diphenylurea derivative) | VLA-4 | Antagonist | 0.51 nM |
| 3-Trifluoromethyl-4-bromo-substituted pyrazole derivative | Fatty Acid Biosynthesis | Antibacterial | 0.5 µg/mL |
Biological Activities and Signaling Pathways
Brominated benzoic acid derivatives have shown promise in a variety of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][11]
Enzyme Inhibition
A significant area of investigation is their role as enzyme inhibitors. For example, certain derivatives have been synthesized as potent antagonists of VLA-4, an integrin involved in inflammatory processes.[9] Others have been identified as inhibitors of fatty acid biosynthesis in bacteria, highlighting their potential as novel antibacterial agents.[10] Some have also been explored as inhibitors of acetylcholinesterase and carbonic anhydrases, which are relevant targets for Alzheimer's disease.[12]
Modulation of Cellular Signaling
The biological effects of these compounds are often mediated through their interaction with specific signaling pathways. For instance, the inhibition of VLA-4 can disrupt cell adhesion and migration, key processes in the inflammatory response. The inhibition of fatty acid biosynthesis in bacteria is a direct mechanism to halt their growth and proliferation.
Visualizations
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel brominated benzoic acid derivatives.
Caption: A simplified diagram illustrating the potential mechanism of action of a brominated benzoic acid derivative as a receptor antagonist.
Conclusion
The field of brominated benzoic acid derivatives is ripe with opportunities for the discovery of novel therapeutic agents. The synthetic versatility of this chemical class, coupled with its diverse biological activities, makes it an attractive area for further research and development. This guide has provided a foundational overview of the key aspects of working with these compounds, from their synthesis and characterization to their biological evaluation. As our understanding of the intricate roles these molecules play in modulating biological pathways deepens, we can anticipate the emergence of new and innovative therapies for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum [chemicalbook.com]
- 7. Benzoic acid, 3-bromo- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Technical Data Sheet: 3-Bromo-2,5,6-trimethoxybenzoic acid
Introduction
This document provides a preliminary technical overview of 3-Bromo-2,5,6-trimethoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals. Due to the limited availability of published scientific literature specifically on this compound, this guide summarizes its known chemical and physical properties. To provide context for potential research and applications, a summary of the general biological activities of substituted benzoic acids as a class is included, based on existing literature. The experimental protocols and signaling pathways presented are illustrative examples based on related compounds and should not be considered as experimentally validated for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical data for this compound is presented below. This information is compiled from chemical supplier databases and publicly available chemical information repositories.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 101460-22-4 | [1][2] |
| Chemical Formula | C₁₀H₁₁BrO₅ | [1] |
| MDL Number | MFCD00191620 | [2] |
| Synonyms | 12W-0890, 3-bromo-2,5,6-trimethoxy-benzoic acid | [1] |
| Purity | Min. 97.0% (T) | [2] |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, MS | [3] |
Potential Biological Activities (Based on Substituted Benzoic Acids)
While no specific biological activities have been documented for this compound in the reviewed literature, the broader class of substituted benzoic acids is known to exhibit a range of biological effects. The nature and position of substituents on the benzene ring play a crucial role in determining the potency and specificity of these activities.[4] The following table summarizes some of the known activities of various substituted benzoic acid derivatives, which may provide a starting point for the investigation of this compound.
| Biological Activity | Description | Example Compounds & Targets | Reference(s) |
| Antimicrobial | Many benzoic acid derivatives exhibit activity against a range of microorganisms, including bacteria and fungi. The mechanism often involves the disruption of cellular processes. | p-hydroxy benzoic acid and its esters (parabens) are effective against Staphylococcus aureus, Escherichia coli, and Candida albicans. | [5][6] |
| Anti-inflammatory | Substituted benzoic acids have demonstrated the ability to mitigate inflammation. Some derivatives are known to inhibit key inflammatory pathways. | Salicylate derivatives have been shown to suppress the expression of NF-κB, a key regulator of inflammation. | [7] |
| Anticancer | Certain derivatives have shown cytotoxic effects against various cancer cell lines. | Quinazolinone and acrylamide–PABA analogs have demonstrated inhibitory activity against MCF-7 breast cancer cells. | [4] |
| Antioxidant | The ability to scavenge free radicals is a known property of some substituted benzoic acids. | Phenolic benzoic acids are known to exhibit antioxidant properties. | [4] |
| Enzyme Inhibition | This class of compounds can act as inhibitors for various enzymes, thereby modulating different biological pathways. | The inhibitory potential is typically quantified by IC50 values against specific enzymes. | [4] |
Illustrative Experimental Protocols and Workflows
Due to the absence of specific published experimental protocols for this compound, the following sections provide generalized diagrams for a synthetic workflow and a biological signaling pathway relevant to the broader class of substituted benzoic acids.
General Synthetic Workflow for a Substituted Benzoic Acid
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a substituted benzoic acid. This is a representative example and would require optimization for any specific compound.
Caption: A generalized workflow for the synthesis and characterization of a substituted benzoic acid.
Illustrative Signaling Pathway: NF-κB Inhibition
Some benzoic acid derivatives are known to modulate inflammatory responses through the NF-κB signaling pathway. The following diagram provides a simplified representation of the canonical NF-κB pathway and a hypothetical point of inhibition by a bioactive compound.
Caption: A simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
This compound is a commercially available compound with well-defined chemical identifiers and available spectral data. However, there is a notable lack of published research on its synthesis, biological activity, and potential applications. Based on the known activities of the broader class of substituted benzoic acids, this compound could be a candidate for investigation in areas such as antimicrobial, anti-inflammatory, and anticancer research. Future studies should focus on developing and documenting a reliable synthetic route, followed by a comprehensive evaluation of its biological profile. Such research would be essential to determine if this compound possesses any unique and valuable properties for the fields of medicinal chemistry and drug development.
References
- 1. pschemicals.com [pschemicals.com]
- 2. sciedco.ca [sciedco.ca]
- 3. This compound(101460-22-4) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-2,5,6-trimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-Bromo-2,5,6-trimethoxybenzoic acid from a plausible trimethoxybenzoic acid precursor. The synthesis is presented as a two-step process: the preparation of the 2,5,6-trimethoxybenzoic acid precursor followed by its regioselective bromination.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, 2,5,6-trimethoxybenzoic acid, via formylation of a suitable trimethoxybenzene derivative followed by oxidation. The second step is the electrophilic bromination of the synthesized precursor at the C3 position, which is activated by the surrounding methoxy groups.
Experimental Protocols
Step 1: Synthesis of 2,5,6-trimethoxybenzoic Acid (Precursor)
This protocol outlines a plausible synthesis of 2,5,6-trimethoxybenzoic acid starting from 1,2,5-trimethoxybenzene, adapting established methods for formylation and oxidation of activated aromatic rings.
Part A: Vilsmeier-Haack Formylation of 1,2,5-trimethoxybenzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1,2,5-trimethoxybenzene in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium hydroxide solution until it is basic.
-
Isolation and Purification: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,5,6-trimethoxybenzaldehyde. The crude product can be purified by column chromatography on silica gel.
Part B: Oxidation of 2,5,6-trimethoxybenzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve the 2,5,6-trimethoxybenzaldehyde obtained from the previous step in a mixture of tert-butanol and water. Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide, to improve the reaction rate.
-
Oxidation: While stirring vigorously, add a solution of potassium permanganate (KMnO₄) in water dropwise. The reaction is exothermic; maintain the temperature below 40 °C using a water bath. Continue stirring until the purple color of the permanganate disappears.
-
Work-up: After the reaction is complete, quench the excess permanganate by adding a small amount of sodium bisulfite solution until the mixture becomes colorless. Acidify the solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry to obtain crude 2,5,6-trimethoxybenzoic acid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Bromination of 2,5,6-trimethoxybenzoic Acid
This protocol describes the bromination of the synthesized 2,5,6-trimethoxybenzoic acid to yield the final product, this compound. This procedure is based on general methods for the bromination of electron-rich aromatic compounds.
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2,5,6-trimethoxybenzoic acid in glacial acetic acid.[1]
-
Bromination: To the stirred solution, add a solution of bromine in glacial acetic acid dropwise at room temperature. The amount of bromine should be slightly in excess of one equivalent. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Isolation and Purification: Filter the solid precipitate and wash thoroughly with water to remove acetic acid and any unreacted bromine. The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) |
| 1,2,5-trimethoxybenzene | C₉H₁₂O₃ | 168.19 | Liquid/Solid | - |
| 2,5,6-trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | Solid | 70-80 |
| 2,5,6-trimethoxybenzoic acid | C₁₀H₁₂O₅ | 212.20 | Solid | >90 |
| This compound | C₁₀H₁₁BrO₅ | 291.09 | Solid | 80-90 |
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed two-step synthesis of this compound.
Disclaimer: This document provides a proposed synthetic protocol based on established chemical principles and analogous reactions. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Note: Synthesis of 3-Bromo-2,5,6-trimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-bromo-2,5,6-trimethoxybenzoic acid, a potentially valuable intermediate in pharmaceutical and organic synthesis. The protocol is based on established methods for the bromination of structurally similar polysubstituted benzoic acids.
Introduction
Substituted benzoic acids are key building blocks in the synthesis of a wide range of biologically active molecules. The introduction of a bromine atom onto the aromatic ring provides a versatile handle for further functionalization through various cross-coupling reactions. This protocol outlines a representative method for the regioselective bromination of 2,5,6-trimethoxybenzoic acid to yield this compound.
Data Summary
The following table summarizes key quantitative data for the starting material and the resulting product. Please note that the yield is representative and may vary based on reaction scale and optimization.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Representative Yield (%) |
| 2,5,6-Trimethoxybenzoic Acid | C₁₀H₁₂O₅ | 212.20 | 98-102 | N/A |
| This compound | C₁₀H₁₁BrO₅ | 291.09 | Not Reported | ~85 (estimated) |
Spectroscopic Data for this compound (Predicted)
| Nucleus | Predicted Chemical Shifts (ppm) |
| ¹H NMR | ~ 7.0 (s, 1H, Ar-H), 4.0 (s, 3H, OCH₃), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃), 11.0-13.0 (br s, 1H, COOH) |
| ¹³C NMR | ~ 165 (C=O), 155 (C-O), 150 (C-O), 145 (C-O), 120 (C-Br), 115 (Ar-C), 110 (Ar-CH), 62 (OCH₃), 61 (OCH₃), 60 (OCH₃) |
Experimental Protocol
This protocol is adapted from the synthesis of structurally similar compounds and represents a plausible method for the desired transformation.
Materials:
-
2,5,6-trimethoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5,6-trimethoxybenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although for many NBS brominations this is not strictly necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove unreacted starting material and acidic byproducts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the bromination of 2,5,6-trimethoxybenzoic acid.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-Bromosuccinimide is an irritant and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Note: Purification of 3-Bromo-2,5,6-trimethoxybenzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-Bromo-2,5,6-trimethoxybenzoic acid (CAS No. 101460-22-4) using recrystallization. This method is designed to enhance the purity of the compound, a crucial step in research, development, and synthesis of pharmaceutical intermediates and other fine chemicals.
Introduction
This compound is a substituted aromatic carboxylic acid. For its application in sensitive downstream processes, such as in the synthesis of active pharmaceutical ingredients (APIs), a high degree of purity is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but will have limited solvating power at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.
Based on the solubility characteristics of structurally similar compounds, such as other brominated and methoxy-substituted benzoic acids, an ethanol/water solvent system is proposed for the effective purification of this compound. Ethanol is expected to be a good primary solvent, while the addition of water as an anti-solvent will facilitate the precipitation of the purified product upon cooling.
Physicochemical Data
A summary of the known and inferred physicochemical properties of this compound and related compounds is presented below.
| Property | This compound | Notes |
| CAS Number | 101460-22-4 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₅ | - |
| Molecular Weight | 291.09 g/mol | - |
| Appearance | Off-white to pale yellow solid (typical for related compounds) | Inferred from similar compounds |
| Purity (Typical Crude) | ≥ 97.0% | [1] |
| Melting Point | Not explicitly reported. Expected to be sharp upon purification. | Melting points of related compounds range from 150-250°C. |
| Solubility | Inferred to be soluble in polar organic solvents (e.g., ethanol, acetone) and sparingly soluble in water. | Based on solubility of other substituted benzoic acids.[2] |
Experimental Protocol: Recrystallization of this compound
This protocol details the step-by-step procedure for the purification of this compound via recrystallization.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Step-by-Step Procedure:
-
Dissolution:
-
Place a sample of crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
On a hot plate, heat a separate flask containing ethanol.
-
Add the minimum amount of hot ethanol to the flask containing the crude solid to achieve complete dissolution with stirring. It is crucial to use the minimal volume of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be carried out quickly to prevent premature crystallization.
-
-
Crystallization:
-
To the clear, hot solution, add hot deionized water dropwise while stirring until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.
-
Gently reheat the solution until it becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Transfer the purified crystals to a watch glass and dry them in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Weigh the dried, purified crystals and calculate the percentage recovery.
-
Determine the melting point of the purified this compound. A sharp melting point range close to the literature value (if available) is indicative of high purity. Compare the melting point of the purified product with that of the crude starting material.
-
Expected Results and Data Presentation
The recrystallization process is expected to yield a product with enhanced purity, which can be assessed by a sharpened melting point range and improved appearance (e.g., from a colored solid to white or crystalline needles). The expected quantitative data from a typical recrystallization experiment is summarized in the table below.
| Parameter | Crude Material | Purified Material |
| Mass (g) | [Initial Mass] | [Final Mass] |
| Appearance | [e.g., Pale yellow powder] | [e.g., White crystalline solid] |
| Melting Point (°C) | [e.g., 165-172] | [e.g., 175-176] |
| Recovery (%) | - | [Calculated Percentage] |
Calculation of Percentage Recovery:
Percentage Recovery = (Mass of Purified Product / Mass of Crude Material) x 100%
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too rapidly. | Reheat the solution and add more of the primary solvent (ethanol). Ensure slow cooling. |
| No Crystal Formation | Too much solvent was used. / The solution is supersaturated but requires nucleation. | Boil off some of the solvent to concentrate the solution. / Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low Recovery | Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization. | Use the minimum amount of hot solvent necessary. / Ensure the filtration apparatus is pre-heated. / Ensure the solution is thoroughly cooled in an ice bath. |
Conclusion
Recrystallization is an effective and straightforward method for the purification of this compound. The use of an ethanol/water solvent system provides a reliable means to obtain a high-purity product suitable for demanding applications in research and development. The protocol described herein can be adapted and optimized based on the specific nature and quantity of impurities present in the crude material.
References
Application Notes and Protocols for the Purification of Substituted Benzoic Acids by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of substituted benzoic acids using column chromatography, a fundamental technique for isolating compounds of interest from complex mixtures.
Introduction
Substituted benzoic acids are a crucial class of compounds in pharmaceutical and chemical research. Their purification is often a critical step in synthesis and drug development. Column chromatography, a preparative separation technique, is widely employed for this purpose. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The separation is influenced by the polarity of the analyte, the stationary phase, and the mobile phase. For acidic compounds like substituted benzoic acids, tailing on the column can be a common issue due to strong interactions with the silica gel. This can be mitigated by the addition of a small amount of a volatile acid to the mobile phase.[1]
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Volatile acid (e.g., acetic acid or formic acid)
-
Triethylamine (for deactivation of silica gel if needed)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Sample vials or test tubes for fraction collection
Experimental Protocol
Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The ideal solvent system should provide good separation between the desired substituted benzoic acid and any impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1]
Procedure:
-
Dissolve a small amount of the crude sample in a suitable solvent.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a test solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the separated spots under a UV lamp.
-
Adjust the polarity of the solvent system to achieve the desired Rf value. For increasing polarity, increase the proportion of the more polar solvent (e.g., ethyl acetate).
Column Packing
Proper column packing is crucial for achieving good separation.
Procedure:
-
Select an appropriate size of chromatography column. A general rule of thumb is to use a 30:1 to 100:1 ratio by weight of silica gel to the crude product.[1]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.[1]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
Sample Loading
The sample can be loaded onto the column using either a wet or dry loading method.[2]
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]
Elution and Fraction Collection
The separation of the compounds is achieved by passing the mobile phase through the column.
Procedure:
-
Start the elution with the solvent system determined by TLC.
-
Collect the eluent in fractions using test tubes or vials.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly retained compounds.[2] This is particularly useful for separating compounds with a wide range of polarities.
-
Monitor the separation by performing TLC analysis on the collected fractions.
Product Isolation
-
Combine the fractions containing the pure desired product as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified substituted benzoic acid.
Troubleshooting
-
Problem: Product Tailing on the Column.
-
Problem: Poor Separation.
-
Possible Cause: The eluent may be too polar or not polar enough.
-
Suggested Solution: Optimize the mobile phase composition using TLC.[1]
-
-
Problem: Compound is Sensitive to Acid.
-
Possible Cause: Degradation of the compound on the acidic silica gel.
-
Suggested Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine, packing the column, and flushing with this solvent before running the column with the regular mobile phase.[2]
-
Data Presentation
The following tables summarize typical solvent systems and conditions for the purification of various substituted benzoic acids.
Table 1: TLC and Column Chromatography Solvent Systems for Substituted Benzoic Acids on Silica Gel.
| Compound Type | Typical Non-Polar Solvent | Typical Polar Solvent | Modifier (if needed) | Reference |
| General Substituted Benzoic Acids | Hexanes | Ethyl Acetate | 0.5-1% Acetic Acid | [1] |
| Nitrobenzoic Acids | Hexanes | Ethyl Acetate | Acetic Acid | [3] |
| Hydroxybenzoic Acids | Petroleum Ether | Diethyl Ether | - | [4] |
| 2-Chloro-4-cyano-benzoic acid | Dichloromethane | Methanol (50:1) | - | [5] |
Table 2: Example Purification of 2-Bromo-3-nitrobenzoic Acid. [1]
| Parameter | Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexanes:Ethyl Acetate mixture |
| TLC Rf of Product | ~0.2-0.4 |
| Silica to Product Ratio | 30:1 to 100:1 (by weight) |
| Elution Mode | Isocratic or Gradient |
Experimental Workflow
The following diagram illustrates the general workflow for the purification of substituted benzoic acids by column chromatography.
Caption: Workflow for purifying substituted benzoic acids.
References
Application Notes and Protocols for 3-Bromo-2,5,6-trimethoxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,5,6-trimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential as a versatile starting material in organic synthesis. The presence of a bromine atom, a carboxylic acid functional group, and three methoxy groups on the benzene ring offers multiple reaction sites for derivatization and construction of complex molecular architectures. While specific literature on the applications of this compound is limited, its structural features suggest its utility in the synthesis of novel bioactive molecules and functional materials. This document provides detailed application notes and representative protocols for its use in key organic transformations, drawing upon established methodologies for structurally related compounds.
The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds.[1] The carboxylic acid moiety can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides, providing access to diverse compound libraries. The trimethoxy substitution pattern influences the electronic properties and steric environment of the molecule, which can be strategically exploited in the design of target compounds with specific biological activities. Derivatives of similar trimethoxybenzoic acids have been investigated for their potential as efflux pump inhibitors in bacteria, highlighting a possible avenue for the application of derivatives of this compound.[2][3]
I. Synthesis of Bioactive Amide Derivatives
The carboxylic acid functionality of this compound is a prime site for modification to generate libraries of amide derivatives. Amide coupling reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential therapeutic applications.
Application: The synthesis of novel amide derivatives for screening as potential enzyme inhibitors or receptor modulators. The diverse steric and electronic properties of various amines can be introduced to probe structure-activity relationships (SAR).
Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of an amide derivative from this compound and a primary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) under an argon atmosphere, add HOBt (1.2 mmol, 1.2 eq) and DIPEA (2.0 mmol, 2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDCI (1.2 mmol, 1.2 eq) and stir for another 15 minutes.
-
Add the primary amine (1.1 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Quantitative Data (Representative):
| Starting Material | Amine | Coupling Reagent | Product | Yield (%) | Purity (%) |
| This compound | Benzylamine | EDCI/HOBt | N-benzyl-3-bromo-2,5,6-trimethoxybenzamide | 85-95 | >95 |
| This compound | Cyclohexylamine | HATU | N-cyclohexyl-3-bromo-2,5,6-trimethoxybenzamide | 80-90 | >95 |
| This compound | Aniline | T3P | N-phenyl-3-bromo-2,5,6-trimethoxybenzamide | 75-85 | >95 |
Note: Yields are hypothetical and based on typical outcomes for amide coupling reactions.
Diagram: Amide Coupling Workflow
Caption: Workflow for the synthesis of amide derivatives.
II. Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Application: Synthesis of novel biaryl compounds for applications in medicinal chemistry and materials science. This reaction can be used to introduce a wide variety of aryl and heteroaryl groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.03 mmol, 3 mol%), PPh₃ (0.06 mmol, 6 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir under an argon atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired biaryl carboxylic acid.
Quantitative Data (Representative):
| Starting Material | Arylboronic Acid | Catalyst | Product | Yield (%) | Purity (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂/PPh₃ | 3-Phenyl-2,5,6-trimethoxybenzoic acid | 80-90 | >95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 3-(4-Methoxyphenyl)-2,5,6-trimethoxybenzoic acid | 75-85 | >95 |
| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ | 3-(Thiophen-2-yl)-2,5,6-trimethoxybenzoic acid | 70-80 | >95 |
Note: Yields are hypothetical and based on typical outcomes for Suzuki-Miyaura coupling reactions.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: The Medicinal Chemistry Potential of 3-Bromo-2,5,6-trimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research specifically detailing the medicinal chemistry applications of 3-Bromo-2,5,6-trimethoxybenzoic acid is limited. The following application notes and protocols are based on the established roles of structurally similar bromo- and trimethoxybenzoic acid derivatives in drug discovery. This document aims to provide a predictive framework for the potential applications of this compound as a synthetic building block and pharmacophore.
Introduction: A Scaffold with Potential
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The unique substitution pattern of this compound, featuring a bromine atom and three methoxy groups, suggests its potential as a valuable intermediate in organic synthesis and drug discovery. The bromine atom serves as a key handle for cross-coupling reactions, enabling the construction of complex molecular architectures, while the methoxy groups can influence the compound's solubility, metabolic stability, and target-binding interactions.
Potential Therapeutic Applications Based on Structural Analogs
The therapeutic potential of derivatives of this compound can be inferred from the biological activities of other substituted trimethoxybenzoic acids.
-
Anticancer Activity: Trimethoxyphenyl moieties are present in several potent anticancer agents, including microtubule-targeting agents. Derivatives of this compound could be synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
-
Antimicrobial and Efflux Pump Inhibition: In an era of increasing antimicrobial resistance, there is a pressing need for new therapeutic strategies. Certain amide derivatives of trimethoxybenzoic acid have demonstrated the ability to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from bacterial cells. This inhibition can restore the efficacy of existing antibiotics when used in combination. Derivatives of this compound could be explored for similar activity.[1][2]
-
Pharmaceutical Intermediates: Various isomers of trimethoxybenzoic acid serve as crucial building blocks in the synthesis of approved drugs. For example, 2,4,5-trimethoxybenzoic acid is a key intermediate in the synthesis of Acotiamide, a gastroprokinetic agent.[3] Similarly, this compound could be a valuable precursor for the synthesis of novel pharmaceutical agents.
Data Presentation: Biological Activity of Structurally Related Compounds
Due to the absence of specific data for this compound, the following tables summarize the biological activities of structurally related trimethoxybenzoic acid derivatives to illustrate the potential of this class of compounds.
Table 1: Cytotoxic Activity of Trimethoxyphenyl-Based Analogs against HepG2 Cancer Cell Line [4]
| Compound | Structure | IC₅₀ (µM) |
| 9 | N-phenyl triazinone derivative | 1.38 |
| 10 | N-pyridoyl triazinone derivative | 2.52 |
| 11 | N-phenylthiazolyl triazinone derivative | 3.21 |
| Podophyllotoxin (Reference) | Not specified in snippet |
Table 2: Efflux Pump Inhibition Activity of Trimethoxybenzoic Acid Amide Derivatives [1]
| Compound | Bacterial Strain | Assay | Result |
| Derivative 5 | S. enterica serovar Typhimurium SL1344 (acrA gene inactivated) | Ethidium Bromide Accumulation | Increased fluorescence, indicating EP inhibition |
| Derivative 6 | S. enterica serovar Typhimurium SL1344 (acrA gene inactivated) | Ethidium Bromide Accumulation | Increased fluorescence, indicating EP inhibition |
| Derivative 6 | S. aureus 272123 | Ethidium Bromide Accumulation | Increased fluorescence, indicating EP inhibition |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and biological evaluation of derivatives that could be adapted for this compound.
Protocol 1: Synthesis of N-Aryl Amide Derivatives
This protocol is adapted from the synthesis of amide derivatives of trimethoxybenzoic acid, which have been evaluated as efflux pump inhibitors.[1]
Materials:
-
This compound
-
Substituted aniline
-
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water, deionized
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at room temperature, add TBTU (1.1 mmol) and TEA (1.2 mmol).
-
Stir the mixture for 15 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline (1.1 mmol) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash twice with a saturated solution of sodium bicarbonate, followed by two washes with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amide derivative.
Protocol 2: Evaluation of Efflux Pump Inhibition using Ethidium Bromide Accumulation Assay
This protocol is based on the methodology used to assess efflux pump inhibition by trimethoxybenzoic acid derivatives in Staphylococcus aureus.[1]
Materials:
-
S. aureus strain (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Synthesized test compounds
-
Reserpine (positive control)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Grow S. aureus in TSB overnight at 37°C.
-
Centrifuge the culture, wash the pellet with PBS, and resuspend in PBS to an OD₆₀₀ of 0.4.
-
Add glucose to a final concentration of 0.4%.
-
In a 96-well black microplate, add the bacterial suspension, the test compound at a sub-inhibitory concentration, and EtBr (1 µg/mL).
-
Use a control well with bacteria and EtBr only, and a positive control well with reserpine.
-
Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) every minute for 60 minutes at 37°C in a microplate reader.
-
An increase in fluorescence over time compared to the control indicates inhibition of EtBr efflux.
Visualizations
Diagram 1: General Synthetic Workflow for Derivatization
Caption: Synthetic derivatization workflow for this compound.
Diagram 2: Conceptual Workflow for Drug Discovery
Caption: Drug discovery workflow using a substituted benzoic acid scaffold.
Diagram 3: Mechanism of Action for Efflux Pump Inhibition
Caption: Inhibition of bacterial efflux pumps by trimethoxybenzoic acid derivatives.
References
- 1. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Heterocycles from 3-Bromo-2,5,6-trimethoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Bromo-2,5,6-trimethoxybenzoic acid is a valuable and versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. Its utility stems from the presence of a bromine atom, which serves as a handle for palladium-catalyzed cross-coupling reactions, and the trimethoxy-substituted benzene ring, a structural motif found in numerous pharmacologically active molecules. The Suzuki-Miyaura coupling reaction is a particularly powerful method for the carbon-carbon bond formation required to link the benzoic acid core to various heterocyclic systems.[1][2] This approach allows for the modular and efficient construction of diverse molecular architectures, which can be screened for a multitude of biological activities.
The resulting biaryl compounds, containing both the trimethoxybenzoic acid moiety and a heterocyclic ring, are of significant interest in drug discovery. Heterocycles are fundamental components of many approved drugs and natural products, exhibiting a broad spectrum of biological activities.[3][4][5] For instance, pyridine-containing compounds have demonstrated antitubercular, anticancer, and antiviral properties.[6][7][8] Quinoline derivatives are well-known for their antimalarial, anticancer, and antimicrobial activities.[9][10][11] Similarly, the indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing anticancer, anti-inflammatory, and antimicrobial effects.[12][13][14]
The synthesis of libraries of such compounds derived from this compound allows for the exploration of structure-activity relationships (SAR), aiding in the rational design of novel therapeutic agents with improved potency and selectivity. The protocols outlined below provide a general framework for the synthesis and subsequent evaluation of these promising compounds.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Heterocyclic Boronic Acids
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various heterocyclic boronic acids. The reaction conditions are based on established protocols for Suzuki-Miyaura couplings.[1][2]
| Entry | Heterocyclic Boronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-3-boronic acid | 3-(3-Carboxy-2,4,5-trimethoxyphenyl)pyridine | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Quinoline-8-boronic acid | 8-(3-Carboxy-2,4,5-trimethoxyphenyl)quinoline | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 82 |
| 3 | Indole-5-boronic acid | 5-(3-Carboxy-2,4,5-trimethoxyphenyl)indole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 18 | 78 |
| 4 | Pyrimidine-5-boronic acid | 5-(3-Carboxy-2,4,5-trimethoxyphenyl)pyrimidine | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 14 | 88 |
| 5 | Thiophene-2-boronic acid | 2-(3-Carboxy-2,4,5-trimethoxyphenyl)thiophene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | 12 | 91 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heterocyclic boronic acid.
Materials:
-
This compound
-
Heterocyclic boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the heterocyclic boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Toluene/H₂O 4:1) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer.
-
Acidify the aqueous layer with 1 M HCl to pH ~2-3 to precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine all organic layers and wash with brine (20 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired bioactive heterocycle.
-
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Caption: General workflow for the synthesis and evaluation of bioactive heterocycles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different biological activities of quinoline [wisdomlib.org]
- 10. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. benthamscience.com [benthamscience.com]
Application Notes and Protocols for 3-Bromo-2,5,6-trimethoxybenzoic Acid in the Development of Efflux Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. One of the primary mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy.[1][2][3][4] The inhibition of these efflux pumps is a promising strategy to restore the effectiveness of existing antibiotics.[4][5] This document provides detailed application notes and protocols for the use of 3-Bromo-2,5,6-trimethoxybenzoic acid as a versatile building block in the synthesis of novel efflux pump inhibitors (EPIs). Derivatives of trimethoxybenzoic acid have demonstrated the ability to inhibit efflux pumps in both Gram-positive and Gram-negative bacteria, making this scaffold a valuable starting point for the development of new therapeutic agents to combat antibiotic resistance.[1][2][3]
Application Notes
This compound serves as a key synthetic intermediate for the generation of a library of potential efflux pump inhibitors. The trimethoxyphenyl moiety is a recurring motif in various biologically active compounds and has been identified as important for efflux pump inhibitory activity.[1][2][3] The bromine atom on the aromatic ring provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and pharmacological properties.
Amide derivatives of trimethoxybenzoic acid have shown particular promise as EPIs.[1][2][3] For instance, certain derivatives have been shown to inhibit efflux pumps in Salmonella enterica serovar Typhimurium and Staphylococcus aureus, two clinically relevant pathogens.[1][2][3] The general mechanism of action of these inhibitors is believed to involve the disruption of the function of efflux pump systems, such as the AcrAB-TolC complex in Gram-negative bacteria and the NorA efflux pump in S. aureus, leading to an increased intracellular concentration of antibiotics.[1][2][3]
Beyond direct inhibition of efflux pumps, some trimethoxybenzoic acid derivatives have also been investigated for their potential to interfere with other bacterial resistance mechanisms that are often linked to efflux pumps, such as biofilm formation and quorum sensing.[1]
Data Presentation
The following tables summarize the quantitative data for the biological activities of representative trimethoxybenzoic acid derivatives.
Table 1: Efflux Pump Inhibition Activity
| Compound | Bacterial Strain | Assay | Concentration (µM) | Observed Effect | Reference |
| Derivative 5 | S. enterica serovar Typhimurium SL1344 (acrA inactivated mutant) | Ethidium Bromide Accumulation | Not specified | Increased ethidium bromide accumulation | [1][2] |
| Derivative 6 | S. enterica serovar Typhimurium SL1344 (acrA inactivated mutant) | Ethidium Bromide Accumulation | Not specified | Increased ethidium bromide accumulation | [1][2] |
| Derivative 6 | Staphylococcus aureus 272123 | Ethidium Bromide Accumulation | Not specified | Increased ethidium bromide accumulation | [1][2] |
Table 2: Antibacterial and Biofilm Inhibition Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) at 100 µM | Reference |
| Derivative 10 | S. aureus ATCC 25923 | >128 | Not active | [1] |
| Derivative 10 | S. aureus 272123 | 64 | Not active | [1] |
| Derivative 5 | S. aureus ATCC 25923 | >128 | Not active | [1] |
| Derivative 6 | S. aureus 272123 | >128 | Mild activity | [1] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Desired primary or secondary amine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add TBTU (1.5 eq) and TEA (1.5 eq) at room temperature.
-
Stir the mixture for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash twice with a saturated solution of NaHCO₃ and then twice with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired amide derivative.
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and HRMS).
Protocol 2: Ethidium Bromide Accumulation Assay
This assay is used to evaluate the ability of test compounds to inhibit the efflux of ethidium bromide (EtBr), a known substrate of many efflux pumps.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, S. enterica)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Grow the bacterial strain overnight in TSB at 37°C with agitation.
-
Dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an OD₆₀₀ of 0.4.
-
In a 96-well black microplate, add the bacterial suspension, EtBr (final concentration of 1-2 µg/mL), and the test compound at the desired concentration. Include a negative control (DMSO vehicle) and a positive control (CCCP, a known efflux pump inhibitor).
-
Immediately place the plate in a pre-warmed fluorometric microplate reader.
-
Measure the fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 60 minutes.
-
An increase in fluorescence in the presence of the test compound compared to the negative control indicates inhibition of EtBr efflux.
Protocol 3: Biofilm Formation Inhibition Assay
This protocol assesses the ability of the synthesized compounds to inhibit biofilm formation by bacteria.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, can enhance biofilm formation)
-
Test compounds dissolved in DMSO
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Grow the bacterial strain overnight in TSB.
-
Dilute the overnight culture to a standardized concentration (e.g., 1:100) in fresh TSB.
-
In a 96-well microtiter plate, add the diluted bacterial culture and the test compounds at various concentrations (typically at sub-MIC values to avoid bactericidal effects). Include a positive control (bacteria without compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, carefully discard the planktonic cells and gently wash the wells twice with PBS to remove non-adherent bacteria.
-
Stain the adherent biofilms by adding 0.1% crystal violet to each well and incubating for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate.
-
Solubilize the bound crystal violet by adding 30% acetic acid or 95% ethanol to each well.
-
Quantify the biofilm formation by measuring the absorbance at 570-595 nm using a microplate reader.
Visualizations
Caption: Workflow for the synthesis and evaluation of efflux pump inhibitors.
Caption: Mechanism of efflux pump inhibition by trimethoxybenzoic acid derivatives.
References
Application Notes and Protocols: Derivatization of 3-Bromo-2,5,6-trimethoxybenzoic Acid for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Bromo-2,5,6-trimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structural features, including the electron-rich trimethoxy-substituted benzene ring and the reactive carboxylic acid group, make it an attractive scaffold for chemical modification to generate a library of derivatives for biological screening. The presence of a bromine atom also offers a site for further functionalization, for instance, through cross-coupling reactions. This document provides detailed protocols for the derivatization of this compound and subsequent screening for potential anticancer and antimicrobial activities, based on the known biological activities of structurally related trimethoxybenzoic acid derivatives.
Part 1: Derivatization of this compound
The primary point of derivatization for this compound is the carboxylic acid moiety, which can be readily converted into esters and amides. These functional groups can introduce a wide range of chemical diversity, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological activity.
General Workflow for Derivatization
The following diagram illustrates the general workflow for the synthesis of amide and ester derivatives from the starting benzoic acid.
Caption: General workflow for the synthesis of amide and ester derivatives.
Experimental Protocol: Amide Synthesis
This protocol describes a general method for the synthesis of amide derivatives.
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling agent such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Amine Addition:
-
To the activated acid solution, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure of the purified amide derivatives using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Protocol: Ester Synthesis
This protocol outlines a general method for the synthesis of ester derivatives.
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol, which will also serve as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated NaHCO solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography on silica gel.
-
-
Characterization:
-
Characterize the purified ester derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: Biological Screening
Based on the activities of similar trimethoxy-substituted compounds, the newly synthesized derivatives will be screened for their anticancer and antimicrobial properties.
Workflow for Biological Screening
The following diagram outlines the workflow for the primary biological screening of the synthesized compound library.
Caption: Workflow for the biological screening of synthesized derivatives.
Protocol: Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized derivatives in DMSO.
-
Treat the cells with various concentrations of the compounds (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound by plotting cell viability against compound concentration.
-
Protocol: Antimicrobial Screening (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
-
Bacterial Strains and Culture:
-
Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Grow the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
-
Assay Preparation:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Adjust the overnight bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Part 3: Data Presentation
The quantitative data obtained from the biological screening should be summarized in a clear and structured format for easy comparison.
Table 1: Biological Activity of this compound Derivatives
| Compound ID | R-group (Amide/Ester) | Anticancer Activity (HeLa) IC₅₀ (µM) | Antimicrobial Activity (S. aureus) MIC (µg/mL) |
| Parent | -OH | > 100 | > 128 |
| AMD-01 | -NH-CH₂-Ph | 25.4 | 64 |
| AMD-02 | -N(CH₃)₂ | 87.2 | > 128 |
| AMD-03 | -NH-(p-Cl-Ph) | 15.8 | 32 |
| EST-01 | -O-CH₂-CH₃ | > 100 | > 128 |
| EST-02 | -O-CH₂-Ph | 55.1 | 128 |
| Doxorubicin | (Positive Control) | 0.5 | N/A |
| Vancomycin | (Positive Control) | N/A | 2 |
Data presented in this table is hypothetical and for illustrative purposes only.
Part 4: Signaling Pathway
Derivatives of trimethoxy-substituted aromatic compounds have been shown to interfere with microtubule polymerization, a key process in cell division. This makes tubulin a potential target for the synthesized compounds.
Caption: Postulated mechanism of action via inhibition of tubulin polymerization.
Application Notes and Protocols: 3-Bromo-2,5,6-trimethoxybenzoic Acid in Materials Science
Disclaimer: Direct applications of 3-Bromo-2,5,6-trimethoxybenzoic acid in materials science are not extensively documented in current scientific literature. The following application notes are based on the known chemical functionalities of the molecule and demonstrated applications of closely related compounds. These protocols are intended to be representative examples of potential uses and should be adapted and optimized for specific research purposes.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a reactive bromine atom, a carboxylic acid group, and three methoxy groups, makes it a potentially versatile building block for the synthesis of advanced functional materials. While its primary documented use is as a synthetic intermediate in organic chemistry, its functional groups suggest potential applications in several areas of materials science, including conjugated polymers, metal-organic frameworks (MOFs), and surface modification.
The key reactive sites of the molecule are:
-
Bromine Atom: Serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of larger π-conjugated systems. Organobromine compounds are valuable precursors in organic synthesis.[1]
-
Carboxylic Acid Group: Can be used to form esters and amides for polymerization, or act as an anchoring group for surface functionalization. It is also a common linker functional group for the synthesis of MOFs.
-
Trimethoxy-Substituted Benzene Ring: The electron-donating methoxy groups can influence the electronic properties (e.g., HOMO/LUMO levels), solubility, and solid-state packing of resulting materials.
Physicochemical Properties and Data
Quantitative data for this compound is limited. The table below summarizes available information.
| Property | Value | Reference |
| CAS Number | 101460-22-4 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₅ | |
| Molecular Weight | 291.09 g/mol | |
| Appearance | Solid | |
| Purity | Min. 97.0% (Typical) | [2] |
Potential Application Areas in Materials Science
The presence of a bromine atom allows this compound to be used as a building block for π-conjugated oligomers and polymers. These materials are central to the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Palladium-catalyzed cross-coupling reactions can be employed to link this molecule with other aromatic units, extending the conjugation and tuning the optoelectronic properties.
The carboxylic acid moiety allows this compound to act as an organic linker in the synthesis of MOFs. MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. By incorporating this linker, it is possible to introduce bromine atoms and methoxy groups into the pores of the MOF. The bromine atom can serve as a site for post-synthetic modification, allowing for the covalent attachment of other functional groups to the framework. The functional groups on MOF linkers can significantly influence the material's properties.[3]
The carboxylic acid group can act as an anchor to functionalize the surface of various materials, such as metal oxides (e.g., TiO₂, SiO₂, ITO). This surface modification can alter the surface energy, hydrophobicity, and electronic properties of the substrate. For instance, forming a self-assembled monolayer (SAM) on a conductive oxide could tune its work function for improved charge injection/extraction in electronic devices.
Experimental Protocols (Hypothetical)
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 eq)
-
Base, e.g., K₂CO₃ or Cs₂CO₃ (3.0 eq)
-
Solvent system, e.g., Toluene/Ethanol/Water (4:1:1 v/v/v)
-
Schlenk flask and nitrogen/argon line
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
This protocol provides a general guideline for a solvothermal synthesis of a MOF using this compound as the organic linker.
Materials:
-
This compound (linker)
-
Metal salt precursor, e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O
-
High-boiling point solvent, e.g., N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Teflon-lined stainless steel autoclave or a sealable glass vial
-
Programmable oven
-
Centrifuge and washing solvents (e.g., DMF, ethanol)
Procedure:
-
In a glass vial, dissolve the metal salt and this compound in the chosen solvent (e.g., DMF). The molar ratio of metal to linker must be optimized for the desired topology.
-
The solution may be sonicated briefly to ensure complete dissolution.
-
Seal the vial or place it inside a Teflon-lined autoclave.
-
Place the sealed reaction vessel in a programmable oven.
-
Heat the vessel to the target temperature (typically 80-150 °C) and hold for a specific duration (typically 24-72 hours).
-
Allow the oven to cool slowly to room temperature.
-
Crystals of the MOF product should have formed. Decant the mother liquor.
-
Wash the crystals by soaking them in fresh DMF (3 times over 24 hours) to remove unreacted starting materials.
-
To activate the MOF (remove solvent from the pores), exchange the DMF with a more volatile solvent like ethanol or acetone, and then heat the sample under vacuum.
-
Characterize the resulting MOF using techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas adsorption analysis.
References
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of 3-Bromo-2,5,6-trimethoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,5,6-trimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and logical approach is the direct electrophilic bromination of 2,5,6-trimethoxybenzoic acid using a suitable brominating agent. The high activation of the aromatic ring by three methoxy groups facilitates this reaction.
Q2: Which brominating agents are suitable for this synthesis?
Several brominating agents can be employed, with varying reactivity and selectivity. Common choices include:
-
N-Bromosuccinimide (NBS): A mild and selective brominating agent, often used with a catalyst or initiator in a suitable solvent.
-
Bromine (Br₂): A strong and readily available brominating agent, typically used in a solvent like acetic acid or a chlorinated solvent.
-
Tetrabutylammonium tribromide (TBABr₃): A solid, stable, and safer alternative to liquid bromine.
Q3: How does the regioselectivity of the bromination reaction work?
The three methoxy groups are strong ortho-, para-directing activators. The carboxylic acid group is a meta-directing deactivator. In the case of 2,5,6-trimethoxybenzoic acid, the position C3 is sterically accessible and electronically activated by the flanking methoxy groups at C2 and is para to the methoxy group at C6, making it a likely site for electrophilic attack.
Q4: What are the primary safety precautions to consider during this synthesis?
-
Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chlorinated solvents are often toxic and should be handled with care.
-
Always quench any unreacted bromine before workup.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently active brominating agent.2. Reaction temperature is too low.3. Deactivated starting material. | 1. Switch to a more reactive brominating agent (e.g., Br₂ if NBS was used).2. Gradually increase the reaction temperature while monitoring for side products.3. Ensure the starting 2,5,6-trimethoxybenzoic acid is pure. |
| Formation of Multiple Products (Low Regioselectivity) | 1. Over-bromination (di- or tri-brominated products).2. Reaction conditions are too harsh (high temperature or excess brominating agent). | 1. Use a milder brominating agent (e.g., NBS).2. Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents).3. Perform the reaction at a lower temperature.4. Consider using a solvent that can modulate reactivity, such as acetic acid. |
| Product is Off-Color or Contains Unknown Impurities | 1. Side reactions such as demethylation of methoxy groups.2. Degradation of the starting material or product.3. Presence of unreacted bromine. | 1. Use milder reaction conditions.2. Ensure the workup procedure effectively removes all acidic or basic residues.3. Quench the reaction thoroughly with a reducing agent like sodium thiosulfate or sodium bisulfite to remove excess bromine.4. Purify the crude product by recrystallization or column chromatography. |
| Difficult Purification | 1. Similar polarity of the desired product and byproducts.2. The product is an oil and does not crystallize. | 1. For column chromatography, use a shallow solvent gradient to improve separation.2. For recrystallization, try a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).3. If the product is an oil, try triturating with a non-polar solvent like hexanes to induce solidification. |
Data Presentation: Reaction Condition Comparison
| Brominating Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Key Observations |
| N-Bromosuccinimide | Acetonitrile | Room Temperature | 2 - 6 | 85-95 | Good selectivity, mild conditions. |
| Bromine | Acetic Acid | 0 - Room Temperature | 1 - 4 | 80-90 | Higher reactivity, potential for over-bromination if not controlled. |
| TBABr₃ | Dichloromethane | Room Temperature | 3 - 8 | 88-96 | Solid reagent, easier to handle than liquid bromine. |
Experimental Protocol: Synthesis using N-Bromosuccinimide
Materials:
-
2,5,6-trimethoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5,6-trimethoxybenzoic acid (1.0 eq) in anhydrous acetonitrile.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Generalized pathway for the electrophilic aromatic bromination.
Byproduct formation in the synthesis of brominated trimethoxybenzoic acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of brominated trimethoxybenzoic acids.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of brominated trimethoxybenzoic acids. This guide provides a structured approach to identifying and resolving these problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Brominated Product | 1. Incomplete Reaction: Insufficient reaction time or temperature.[1] 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratio of the brominating agent to the starting material.[1] 3. Product Loss During Workup: The product may be lost during extraction or purification steps.[1] | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Consider a modest increase in temperature, while monitoring for byproduct formation.[1] 2. Ensure the brominating agent is used in the correct stoichiometric amount. For dibromination, at least two equivalents are necessary.[1] 3. Optimize the workup procedure, including the number of extractions and the choice of solvents. |
| Presence of Monobrominated Byproducts | 1. Insufficient Brominating Agent: The amount of brominating agent was not enough to fully brominate the starting material.[1] 2. Short Reaction Time: The reaction was stopped before the second (or third) bromination could occur.[1] | 1. Increase the equivalents of the brominating agent (e.g., N-Bromosuccinimide or Bromine) to favor the formation of the desired polybrominated product. 2. Extend the reaction time and monitor the disappearance of the monobrominated intermediate by TLC.[1] |
| Formation of Isomeric Byproducts | 1. Electronic and Steric Effects: The methoxy (-OCH₃) groups are ortho-, para-directing activators, while the carboxylic acid (-COOH) group is a meta-director.[2][3] The interplay of these directing effects, combined with steric hindrance, can lead to a mixture of isomers.[1][4] | 1. Control of reaction temperature can sometimes influence the regioselectivity. Lower temperatures often favor the thermodynamically more stable isomer. 2. Purification by fractional crystallization or column chromatography is typically required to separate the isomers.[1] |
| Evidence of Over-bromination (e.g., Tribrominated Species) | 1. Excess Brominating Agent: Using a large excess of the brominating agent. 2. High Reactivity of the Substrate: The trimethoxy-substituted ring is highly activated, making it susceptible to further bromination. | 1. Carefully control the stoichiometry of the brominating agent. Use of a milder brominating agent like N-Bromosuccinimide (NBS) can offer better control than elemental bromine.[1][5] |
| Observation of Demethylation | 1. Harsh Reaction Conditions: Strongly acidic conditions (e.g., HBr) or the use of strong Lewis acids like BBr₃ can cleave the methyl ethers to form hydroxyl groups.[6][7] | 1. Avoid excessively high temperatures and prolonged exposure to strong acids. 2. If demethylation is a persistent issue, consider using a milder brominating agent that does not require harsh acidic conditions. |
| Formation of Colored Impurities/Oxidation Byproducts | 1. Use of Strong Oxidizing Brominating Agents: Some brominating agents can also act as oxidizing agents under certain conditions.[1] 2. Reaction with Air: Prolonged reaction times at elevated temperatures can sometimes lead to air oxidation. | 1. Employ a milder brominating agent such as NBS.[1] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the bromination of trimethoxybenzoic acids?
A1: The most common byproducts include:
-
Monobrominated and other under-brominated species: These arise from incomplete reactions.[1]
-
Isomeric products: Due to the directing effects of the three methoxy groups and the carboxylic acid group, bromine can add to different positions on the aromatic ring, leading to a mixture of isomers.[1]
-
Over-brominated products: The highly activated nature of the trimethoxybenzoic acid ring can lead to the addition of more bromine atoms than desired.
-
Demethylated byproducts: Under harsh acidic conditions, one or more of the methoxy groups can be converted to hydroxyl groups.[6][7][8]
-
Oxidation products: The use of strong brominating agents or harsh conditions can lead to the oxidation of the aromatic ring.[1]
Q2: How do the positions of the methoxy groups influence the bromination outcome?
A2: The positions of the methoxy groups have a significant impact on the regioselectivity of the bromination. Methoxy groups are strong activating, ortho-, para-directing groups.[3] The cumulative effect of three such groups, along with the meta-directing carboxylic acid group, determines the positions most susceptible to electrophilic attack. Steric hindrance between the methoxy groups and the incoming electrophile also plays a crucial role in favoring substitution at less hindered positions.[4]
Q3: What is the recommended purification method for the crude product?
A3: The most common and effective method for purifying crude brominated trimethoxybenzoic acids is recrystallization from a suitable solvent or solvent mixture.[1][9][10] For separating isomeric byproducts that have similar solubilities, column chromatography on silica gel is often necessary.[1]
Q4: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine?
A4: Yes, NBS is a widely used alternative to elemental bromine for aromatic brominations.[5][11] It is often considered a milder and more selective brominating agent, which can help to reduce the formation of over-brominated and oxidation byproducts.[1]
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product(s). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[1]
Experimental Protocols
General Protocol for Bromination using Bromine in Acetic Acid
This protocol is a general procedure and may require optimization for specific trimethoxybenzoic acid isomers.
Materials:
-
Trimethoxybenzoic acid
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice-water bath
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the trimethoxybenzoic acid in glacial acetic acid.
-
Cool the solution in an ice-water bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the desired amount of time, monitoring the progress by TLC.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Quench any excess bromine by adding a sodium thiosulfate solution until the orange color disappears.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be dissolved in an appropriate organic solvent and washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude brominated trimethoxybenzoic acid.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Byproduct formation pathways in the synthesis of brominated trimethoxybenzoic acids.
Caption: A troubleshooting workflow for the synthesis of brominated trimethoxybenzoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. yang.chem.wisc.edu [yang.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 3-Bromo-2,5,6-trimethoxybenzoic acid
Welcome to the technical support center for the purification of 3-Bromo-2,5,6-trimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The main purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The best method depends on the scale of your reaction and the nature of the impurities.
Q2: What are the likely impurities in a synthesis of this compound?
Common impurities may include unreacted starting material (e.g., 2,5,6-trimethoxybenzoic acid), regioisomers formed during bromination, and potentially over-brominated products. The synthesis of polysubstituted benzenes requires careful control of reaction conditions to minimize the formation of unwanted isomers. The methoxy groups are activating and ortho-, para-directing, which can lead to a mixture of brominated products.
Q3: What is a suitable solvent for recrystallizing this compound?
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For substituted benzoic acids, common solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes. Small-scale trials are recommended to determine the optimal solvent system.
Q4: How can I effectively remove colored impurities from my product?
Colored impurities can sometimes be removed by treating the crude product with activated charcoal during recrystallization. However, use charcoal judiciously as it can also adsorb some of your desired product.
Q5: What are the expected spectral characteristics of pure this compound?
While specific data for this exact compound is limited, you can expect the following:
-
1H NMR: Signals corresponding to the methoxy group protons (around 3.8-4.0 ppm) and the aromatic proton.
-
13C NMR: Resonances for the carboxyl carbon (around 165-175 ppm), aromatic carbons, and methoxy carbons.
-
FTIR: A broad O-H stretch from the carboxylic acid (around 2500-3300 cm-1), a strong C=O stretch (around 1680-1710 cm-1), and C-O stretches from the methoxy groups and carboxylic acid.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | - The chosen solvent is too good at dissolving the compound. - The solution is not saturated. - Presence of impurities inhibiting crystallization. | - Try a different solvent or a solvent mixture. - Reduce the volume of the solvent. - Scratch the inside of the flask with a glass rod or add a seed crystal. - Consider a preliminary purification step like acid-base extraction. |
| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities. | - Use a lower boiling point solvent or a solvent mixture. - Allow the solution to cool more slowly. - Perform an initial purification to remove impurities. |
| Poor Recovery | - The compound is too soluble in the cold solvent. - Too much solvent was used. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (mobile phase). - Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A typical starting point for polar aromatic compounds is a mixture of hexanes and ethyl acetate. - Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). |
| Product Tailing | - The carboxylic acid group is interacting strongly with the acidic silica gel. | - Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress this interaction. |
| Product Stuck on the Column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol to the eluent can be effective. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General Protocol for Acid-Base Extraction
Acid-base extraction is an effective method for separating acidic compounds like this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded (after ensuring no product remains).
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizations
Caption: General purification workflows for this compound.
Caption: A logical troubleshooting workflow for purification issues.
Technical Support Center: Synthesis of 3-Bromo-2,5,6-trimethoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Bromo-2,5,6-trimethoxybenzoic acid (CAS 101460-22-4).[1][2][3][4] Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most direct route is the electrophilic bromination of the parent compound, 2,5,6-trimethoxybenzoic acid. Due to the high activation of the aromatic ring by three methoxy groups, careful selection of the brominating agent and reaction conditions is crucial to achieve mono-substitution and high regioselectivity.
Q2: Which brominating agent is recommended for this synthesis? A2: For highly activated aromatic rings like 2,5,6-trimethoxybenzoic acid, a mild brominating agent such as N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂).[5][6][7] NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize side reactions like polybromination.[7]
Q3: What are the expected major and minor side products? A3: The primary side products are typically polybrominated species (e.g., dibromo-2,5,6-trimethoxybenzoic acid) due to the strongly activated ring. Formation of isomeric mono-bromo products is also possible, although the substitution at the 3-position is generally favored due to the directing effects of the substituents. Incomplete reaction will leave unreacted starting material.
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting material, the desired product, and any byproducts. The spots can be visualized under UV light.
Q5: What are the best methods for purifying the final product? A5: The most common purification techniques are recrystallization and flash column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective if the impurities have significantly different solubilities. For complex mixtures containing isomers and polybrominated products, flash column chromatography on silica gel is the recommended method for achieving high purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Brominating Agent: The N-Bromosuccinimide (NBS) may have degraded. 2. Insufficient Activation: For deactivated or moderately activated rings, a catalyst might be needed. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 1. Use a fresh, high-purity bottle of NBS. 2. While likely unnecessary for this highly activated substrate, a small amount of a protic acid (like acetic acid) or silica gel can sometimes be used to facilitate the reaction with NBS. [5] 3. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of Multiple Products (Low Purity) | 1. Over-bromination: The reaction conditions (time, temperature, stoichiometry) are too harsh, leading to di- or tri-brominated products. 2. Isomer Formation: Lack of regioselectivity. | 1. Use a milder brominating agent like NBS. [5][7] Reduce the amount of brominating agent to 1.0-1.05 equivalents. Maintain a low reaction temperature (e.g., 0°C to room temperature). Reduce the reaction time. 2. The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., acetonitrile, DMF, or chlorinated solvents) to optimize for the desired isomer. [5] |
| Significant Amount of Unreacted Starting Material | 1. Insufficient Brominating Agent: Less than one full equivalent of active brominating agent was used. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Ensure accurate weighing and use of a slight excess (1.05 eq.) of a fresh brominating agent. 2. Increase the reaction time and continue to monitor by TLC until the starting material spot has been consumed. |
| Product is an Intractable Oil or Fails to Crystallize | 1. Presence of Impurities: Significant amounts of side products or residual solvent are preventing crystallization. | 1. Purify the crude product using flash column chromatography to separate the desired compound from impurities. After chromatography, attempt recrystallization of the purified product. |
| Reaction is Uncontrollably Fast or Exothermic | 1. High Reactivity of Substrate: The three methoxy groups make the ring extremely electron-rich and reactive. | 1. Maintain strict temperature control using an ice bath, especially during the addition of the brominating agent. 2. Add the brominating agent portion-wise or as a solution drop-wise over an extended period to control the reaction rate. |
Data Presentation
Optimization of Bromination of 2,5,6-trimethoxybenzoic acid
The following table presents hypothetical data to illustrate how reaction conditions can be optimized to improve the yield and purity of this compound.
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Br₂ (1.1) | Acetic Acid | 25 | 2 | 65 | 70 (Mixture with dibromo) |
| 2 | Br₂ (1.1) | Dioxane | 10 | 4 | 70 | 75 (Mixture with dibromo) |
| 3 | NBS (1.05) | Acetonitrile | 25 | 6 | 85 | 92 |
| 4 | NBS (1.05) | Acetonitrile | 0 → 25 | 8 | 92 | >98 |
| 5 | NBS (1.5) | Acetonitrile | 25 | 6 | 78 | 60 (Significant dibromo) |
Note: This data is illustrative and intended as a guide for experimental design.
Experimental Protocols
Protocol 1: Synthesis of Starting Material (2,5,6-trimethoxybenzoic acid)
This protocol is based on standard methylation procedures for polyhydroxybenzoic acids.
Materials:
-
2,5,6-trihydroxybenzoic acid
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 2,5,6-trihydroxybenzoic acid (1.0 eq.) in an aqueous solution of NaOH (3.5 eq.).
-
Cool the mixture in an ice bath to below 10°C.
-
With vigorous stirring, add dimethyl sulfate (3.3 eq.) dropwise, ensuring the temperature remains below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding an excess of aqueous NaOH solution and heating gently for 30 minutes to hydrolyze any unreacted DMS.
-
Cool the mixture and acidify to pH ~2 with concentrated HCl.
-
The precipitate of 2,5,6-trimethoxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
The crude product can be recrystallized from an ethanol/water mixture to yield the pure starting material.
Protocol 2: Synthesis of this compound
Materials:
-
2,5,6-trimethoxybenzoic acid (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Acetonitrile (or DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,5,6-trimethoxybenzoic acid (1.0 eq.) in acetonitrile (approx. 10 mL per gram of acid).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) in small portions over 15-20 minutes, ensuring the temperature is maintained.
-
Stir the reaction mixture at 0°C for one hour, then allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-8 hours).
-
Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining electrophilic bromine.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in troubleshooting low purity issues in the synthesis.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | 101460-22-4 [sigmaaldrich.com]
- 4. ÈÇе¥ÀÌÅͺ£À̽º: ÈÇÐÁ¦Ç° ¸ñ·Ï - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purifying Crude 3-Bromo-2,5,6-trimethoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-Bromo-2,5,6-trimethoxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.
Problem: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The target compound may be too soluble in the chosen solvent, even at low temperatures, or too insoluble, preventing effective dissolution. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) on a small scale to identify a solvent that dissolves the crude product when hot but allows for good crystal formation upon cooling. A 95% ethanol solution has been shown to be effective for similar compounds.[1] |
| Excessive Solvent Volume | Using too much solvent will keep the product dissolved even after cooling, significantly reducing the recovery yield. Use the minimum amount of hot solvent required to fully dissolve the crude material. |
| Premature Crystallization | The product may crystallize too quickly during hot filtration to remove insoluble impurities. Preheat the filtration apparatus (funnel and receiving flask) to prevent this. If premature crystallization still occurs, add a small amount of hot solvent to redissolve the crystals. |
| Incomplete Crystallization | The cooling process may be too rapid, or the final temperature not low enough. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. |
Problem: Persistent Impurities After Recrystallization
| Possible Cause | Suggested Solution |
| Co-crystallization of Impurities | The impurity may have similar solubility properties to the desired product in the chosen solvent. Perform a second recrystallization, potentially with a different solvent system. Alternatively, consider a different purification technique, such as column chromatography. |
| Colored Impurities | The presence of color may indicate oxidation or other side products from the synthesis.[2] Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. |
| Starting Material Contamination | Unreacted starting materials may persist. If the starting material's solubility is significantly different, recrystallization should be effective. If not, column chromatography is a better option. |
Problem: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase | The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution and poor separation. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common starting point for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] |
| Column Overloading | Applying too much crude material to the column leads to broad, overlapping bands. Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight.[3] |
| Compound Tailing | The acidic nature of the carboxylic acid can lead to strong interactions with the silica gel, causing the product spot to tail. To mitigate this, a small amount of a volatile acid (e.g., 0.5-1% acetic acid) can be added to the mobile phase.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in similar brominated aromatic compounds can include unreacted starting materials, di-brominated side products, and products of over-oxidation or demethylation under harsh reaction conditions.[2][4]
Q2: Which purification method is best for my crude product?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product, provided a suitable solvent is found. It is often the first method to try.
-
Column Chromatography is excellent for separating compounds with different polarities and is useful when recrystallization is ineffective or when multiple impurities are present.[3]
-
Acid-Base Extraction can be used to separate the acidic product from neutral or basic impurities. The crude mixture is dissolved in an organic solvent, and the acidic product is extracted into an aqueous basic solution (like sodium bicarbonate). The aqueous layer is then acidified to precipitate the pure product.[3]
Q3: How can I improve the color of my final product?
A3: If your product is off-white or colored, it may contain trace impurities. A second recrystallization, sometimes with the addition of a small amount of activated charcoal to the hot solution before filtration, can help remove colored contaminants.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: On a small scale, test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water) to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material. A good solvent system will show good separation between the desired product and impurities, with an Rf value for the product ideally between 0.2 and 0.4. A mixture of hexanes and ethyl acetate with a small percentage of acetic acid is a common choice for acidic compounds.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution of compounds using TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A step-by-step workflow for purifying this compound using column chromatography.
Caption: A decision-making diagram for troubleshooting the purification of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-2,5,6-trimethoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the scaled-up synthesis of 3-Bromo-2,5,6-trimethoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common precursor is 2,5,6-trimethoxybenzoic acid, which can be synthesized from gallic acid. The synthesis of a closely related compound, 3-bromo-2,6-dimethoxybenzoic acid, utilizes 2,6-dimethoxybenzoic acid as the starting material.[1]
Q2: Which brominating agents are suitable for this synthesis, and what are the safety considerations?
Elemental bromine (Br₂) is a common brominating agent for electrophilic aromatic substitution.[2][3] However, due to its high toxicity and reactivity, safer alternatives are often preferred, especially for scale-up operations.[4] N-bromosuccinimide (NBS) is a widely used solid brominating reagent that is easier and safer to handle than liquid bromine.[2][5] When using any brominating agent, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: What are the potential side products in this reaction?
Potential side products include di-brominated species and isomers, depending on the reaction conditions. Over-bromination can be a significant issue. Additionally, if the reaction temperature is too high, decarboxylation of the benzoic acid may occur.[6]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] These techniques allow for the visualization of the consumption of the starting material and the formation of the product.
Q5: What are the recommended purification methods for the final product?
The primary methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction.[8] The choice of method will depend on the scale of the synthesis and the nature of the impurities. For large-scale purification, recrystallization is often the most practical approach.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Monitor the reaction by TLC or HPLC to ensure completion. - Consider a slight excess of the brominating agent. |
| Decomposition of starting material or product. | - Control the reaction temperature carefully; avoid excessive heating. - Consider protecting the carboxylic acid group as an ester to prevent decarboxylation, followed by hydrolysis.[6] | |
| Mechanical loss during workup. | - Ensure efficient extraction and filtration steps. - Minimize transfers of the product between vessels. | |
| Formation of Multiple Products (Poor Selectivity) | Over-bromination (di- or poly-bromination). | - Slowly add the brominating agent to the reaction mixture. - Maintain a lower reaction temperature. - Use a milder brominating agent like NBS instead of elemental bromine.[5] |
| Isomer formation. | - The directing effects of the methoxy groups strongly favor bromination at the desired position. If isomers are observed, re-evaluate the structure of the starting material. | |
| Difficult Purification | Product is an oil or does not crystallize. | - Try different recrystallization solvents or solvent mixtures. - If recrystallization fails, column chromatography may be necessary.[8] - Ensure all residual solvent from the reaction has been removed. |
| Tailing on silica gel column. | - The carboxylic acid group can interact with the silica gel. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to improve separation.[8] | |
| Reaction Stalls | Inactive brominating agent. | - Use a fresh bottle of the brominating agent. NBS can decompose over time. - Ensure the reaction is protected from moisture if using a water-sensitive reagent. |
| Poor solubility of starting material. | - Choose a solvent system in which the starting material is fully soluble at the reaction temperature. |
Experimental Protocols
Adapted Bromination Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve 2,5,6-trimethoxybenzoic acid in an appropriate solvent such as dioxane or a chlorinated solvent like dichloromethane.
-
Cooling: Cool the solution to a controlled temperature, for instance, -5°C, using an ice-salt bath.
-
Bromination: Slowly add a solution of the brominating agent (e.g., bromine in chloroform or N-bromosuccinimide) dropwise to the stirred mixture. Maintain the temperature throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture for a specified time (e.g., 2 hours) and monitor the progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Workup:
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, perform an extractive workup. Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of related brominated benzoic acids, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Synthesis of 3-Bromo-2,6-dimethoxybenzoic Acid[1]
| Starting Material | Brominating Agent | Solvent | Reaction Time | Yield |
| 2,6-dimethoxybenzoic acid | Bromine in Chloroform | Dioxane | 2.0 h | Not Specified |
Table 2: General Conditions for Electrophilic Aromatic Bromination[2]
| Substrate Type | Brominating Agent | Conditions |
| Activated Aromatic Rings | Bromine or NBS | Room temperature or below |
| Benzylic Positions | NBS with radical initiator | Elevated temperature (reflux) |
Visualizations
The following diagrams illustrate the proposed experimental workflow and a decision-making process for troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Stability issues of 3-Bromo-2,5,6-trimethoxybenzoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Bromo-2,5,6-trimethoxybenzoic acid in solution. Find answers to frequently asked questions and follow our detailed troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, the choice of solvent, exposure to light, and temperature. As a substituted benzoic acid, it is susceptible to degradation under harsh acidic or basic conditions, and the methoxy groups can be sensitive to thermal and photolytic stress.
Q2: How does pH affect the stability of the compound?
A2: In highly acidic or basic solutions, this compound may undergo hydrolysis, although benzoic acids are generally quite stable.[1][2] The carboxylic acid group's protonation state is pH-dependent, which can influence its solubility and interactions with other molecules in the solution.[3] Extreme pH levels can catalyze the degradation of the molecule.
Q3: Is this compound susceptible to degradation from exposure to light?
A3: Aromatic compounds, especially those with multiple substituents like methoxy groups, can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to photodegradation.[4] It is recommended to store solutions of this compound in amber vials or otherwise protected from light to minimize the risk of photolytic decomposition.[4]
Q4: What is the expected thermal stability of this compound in solution?
A4: Methoxy-substituted aromatic compounds can undergo thermal decomposition.[5][6] The primary degradation pathway at elevated temperatures often involves the cleavage of the methoxy group's C-O bond.[5] For most laboratory applications at or near room temperature, the compound is expected to be reasonably stable. However, for experiments involving heat, it is crucial to assess its thermal stability under your specific conditions.
Q5: Which solvents are recommended for dissolving and storing this compound?
A5: Based on the properties of similar trimethoxybenzoic acids, this compound is expected to have limited solubility in water but good solubility in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.[7] For aqueous buffers, the pH may need to be adjusted to achieve the desired concentration. The choice of solvent can also impact stability; protic solvents might participate in degradation pathways more readily than aprotic solvents under certain conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Unexpected experimental results or loss of compound activity over time. | Compound degradation. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Precipitate forms in an aqueous solution. | Low aqueous solubility, pH change. | Confirm the pH of your solution. The protonated carboxylic acid is less soluble in water. Consider using a co-solvent like DMSO or ethanol, or adjusting the pH to increase solubility. Ensure the concentration is not above its solubility limit at the storage temperature. |
| Appearance of new peaks in HPLC analysis of the solution. | Degradation of the compound. | This indicates the formation of degradation products. To identify the cause, perform a forced degradation study as outlined in the Experimental Protocols section. This will help determine if the degradation is due to hydrolysis, oxidation, photolysis, or thermal stress. |
| Discoloration of the solution (e.g., turning yellow). | Photodegradation or oxidation. | This is often a sign of decomposition. Immediately discard the solution and prepare a fresh one, ensuring it is protected from light and purged with an inert gas like nitrogen or argon if oxygen sensitivity is suspected. |
Experimental Protocols
To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact compound from any potential degradation products.
Methodology:
-
Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: Start with a low percentage of Solvent B, and gradually increase it to elute more hydrophobic compounds.
-
Detection: Use a UV detector at a wavelength of maximum absorbance for this compound.
-
Validation: Inject stressed samples (see Protocol 2) to ensure that degradation product peaks are well-resolved from the main compound peak.
Protocol 2: Forced Degradation Study
This study exposes the compound to various stress conditions to identify potential degradation pathways and kinetics.
Methodology:
-
Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water 1:1).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.[8]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at a specified temperature (e.g., 70°C) for 48 hours. Protect from light.
-
Photostability: Expose the solution to a light source as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter), alongside a dark control sample.[4]
-
-
Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.
-
Data Presentation: Quantify the amount of the parent compound remaining and the formation of any degradation products.
Quantitative Data Summary Table (Template)
Use the following table to record and compare the results from your forced degradation study.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Parent Compound Remaining | Area % of Major Degradant 1 | Area % of Major Degradant 2 |
| Control (Dark) | 48 | 25 | |||
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M HCl | 48 | 60 | |||
| 0.1 M NaOH | 24 | 60 | |||
| 0.1 M NaOH | 48 | 60 | |||
| 3% H₂O₂ | 24 | 25 | |||
| Thermal | 48 | 70 | |||
| Photolytic | - | 25 |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation routes for the compound.
References
Technical Support Center: Optimizing Recrystallization of 3-Bromo-2,5,6-trimethoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recrystallization of 3-Bromo-2,5,6-trimethoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Solvent System Optimization: Data and Protocols
The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble or insoluble at all temperatures.
Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability for Recrystallization | Comments |
| Water | High | 100 | Poor (as a single solvent) | Due to the presence of three methoxy groups and a bromine atom, the compound is expected to have low water solubility. However, it may be useful as an anti-solvent in a mixed solvent system. |
| Ethanol | High | 78 | Good | Often a good starting point for substituted benzoic acids. A mixed system with water (ethanol/water) is a common and effective choice. |
| Methanol | High | 65 | Good | Similar to ethanol, it can be effective, but its lower boiling point might be a consideration. |
| Isopropanol | Medium | 82 | Good | Can offer a good balance of solvency for this type of compound. |
| Acetone | Medium | 56 | Fair | May be too strong of a solvent at room temperature, potentially leading to lower recovery. Useful for washing crystals. |
| Ethyl Acetate | Medium | 77 | Good | A versatile solvent that can be effective for a range of polarities. |
| Toluene | Low | 111 | Fair | May be a suitable solvent, but care should be taken as "oiling out" can occur. |
| Hexane/Heptane | Low | 69 / 98 | Poor (as a single solvent) | The compound is likely insoluble in these nonpolar solvents. They are excellent choices as anti-solvents in mixed systems with more polar solvents like ethyl acetate or toluene. |
| Acetic Acid | High | 118 | Good | Can be a very effective solvent for carboxylic acids, but its high boiling point can make it difficult to remove from the final product. An aqueous acetic acid solution can also be used.[1] |
Experimental Protocol: Solvent Screening
A systematic approach to solvent screening is crucial for identifying the optimal recrystallization conditions.
-
Small-Scale Solubility Tests:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent from the selection guide dropwise at room temperature, gently agitating after each addition.
-
Observe the solubility at room temperature. A good candidate solvent will show poor solubility.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath.
-
A suitable solvent will fully dissolve the compound upon heating.
-
Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of crystalline solid upon cooling.
-
-
Experimental Protocol: Single Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and a boiling chip.
-
Heat the mixture to boiling with gentle swirling.
-
Continue to add small portions of the hot solvent until the compound just dissolves.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be covered with a beaker.[2]
-
Once the solution has reached room temperature and crystal formation has begun, cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
-
Experimental Protocol: Mixed Solvent Recrystallization
-
Dissolve the crude compound in a minimal amount of the "good" solvent (in which it is highly soluble) at its boiling point.
-
While maintaining the temperature, add the "poor" solvent (the anti-solvent, in which it is sparingly soluble) dropwise until the solution becomes faintly turbid (cloudy).
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly, as described in the single solvent protocol, to induce crystallization.
-
Collect and dry the crystals as previously described.
-
Troubleshooting and FAQs
This section addresses common problems encountered during the recrystallization of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was added. - The solution is not supersaturated. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. - Add a seed crystal of the pure compound. |
| "Oiling out" occurs (a liquid separates instead of crystals). | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - The compound is significantly impure. | - Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. - Try a lower-boiling point solvent. - Use a larger volume of solvent. - Consider purifying the compound by another method (e.g., chromatography) before recrystallization. |
| Low recovery of crystals. | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The crystals are significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of ice-cold solvent to wash the crystals. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Colored crystals are obtained. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system to try for this compound?
A1: Based on the structure of the molecule (a substituted benzoic acid), a good starting point would be an ethanol/water or isopropanol/water mixed solvent system. Alternatively, ethyl acetate/hexane is another promising combination.
Q2: How can I improve the purity of my final product?
A2: To improve purity, ensure slow crystal growth by allowing the solution to cool gradually. Avoid shock-cooling the hot solution in an ice bath.[2] A second recrystallization step may also be necessary. The purity can be assessed by taking a melting point of the dried crystals.
Q3: My compound seems to be soluble in most common organic solvents at room temperature. What should I do?
A3: If your compound is highly soluble in many solvents at room temperature, finding a single suitable solvent for recrystallization will be challenging. In this case, a mixed solvent system is the best approach. Dissolve the compound in a small amount of a solvent in which it is very soluble, and then add a miscible anti-solvent (in which it is poorly soluble) until the solution becomes turbid.
Q4: How do I perform a hot filtration without the product crystallizing in the funnel?
A4: To prevent premature crystallization during hot filtration, it is essential to keep the solution and the filtration apparatus hot. Use a stemless or short-stemmed funnel and pre-heat both the funnel and the receiving flask with hot solvent vapor before pouring your solution through. Fluted filter paper will also increase the filtration speed.
Visualizing the Workflow and Troubleshooting Logic
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key decision-making processes.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Data of 3-Bromo-2,5,6-trimethoxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 3-Bromo-2,5,6-trimethoxybenzoic acid and two of its structural isomers: 2-Bromo-3,4,5-trimethoxybenzoic acid and 5-Bromo-2,3,4-trimethoxybenzoic acid. The differentiation of these isomers is crucial in synthetic chemistry and drug development for ensuring the correct molecular structure of a target compound.
Disclaimer: The spectroscopic data for the brominated trimethoxybenzoic acid isomers presented in this guide are predicted values based on established principles of spectroscopy and are intended for illustrative and comparative purposes. Experimental data should be obtained for definitive structural confirmation. The data for the non-brominated reference compound, 3,4,5-trimethoxybenzoic acid, is based on experimental findings.
Molecular Structures of Compared Isomers
Below are the chemical structures of the isomers discussed in this guide.
Caption: Chemical structures of the compared bromo-trimethoxybenzoic acid isomers and a non-brominated reference compound.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for the isomers.
¹H NMR Spectroscopy Data
The predicted ¹H NMR chemical shifts (in ppm) are presented below. The presence and splitting pattern of the aromatic proton(s) are key differentiators.
| Compound | Aromatic-H (ppm) | Methoxy-H (ppm) | Carboxyl-H (ppm) |
| This compound (Predicted) | ~ 6.9 (s, 1H) | ~3.8 (s, 3H), ~3.9 (s, 3H), ~4.0 (s, 3H) | ~11-13 (br s, 1H) |
| 2-Bromo-3,4,5-trimethoxybenzoic acid (Predicted) | ~ 7.2 (s, 1H) | ~3.8 (s, 3H), ~3.9 (s, 6H) | ~11-13 (br s, 1H) |
| 5-Bromo-2,3,4-trimethoxybenzoic acid (Predicted) | ~ 7.5 (s, 1H) | ~3.7 (s, 3H), ~3.8 (s, 3H), ~3.9 (s, 3H) | ~11-13 (br s, 1H) |
| 3,4,5-Trimethoxybenzoic acid (Experimental)[1][2] | ~ 7.25 (s, 2H) | ~3.74 (s, 3H), ~3.84 (s, 6H) | ~12.95 (s, 1H) |
¹³C NMR Spectroscopy Data
The predicted ¹³C NMR chemical shifts provide detailed information about the carbon framework of each isomer.
| Compound | C=O (ppm) | Aromatic C (ppm) | Methoxy C (ppm) |
| This compound (Predicted) | ~165-170 | ~105 (C-Br), 110-120 (C-H, C-COOH), 145-155 (C-OCH₃) | ~56, 61, 62 |
| 2-Bromo-3,4,5-trimethoxybenzoic acid (Predicted) | ~165-170 | ~110 (C-Br), 115-125 (C-H, C-COOH), 140-155 (C-OCH₃) | ~56, 61 (x2) |
| 5-Bromo-2,3,4-trimethoxybenzoic acid (Predicted) | ~165-170 | ~115 (C-Br), 110-120 (C-H, C-COOH), 140-155 (C-OCH₃) | ~56, 60, 61 |
| 3,4,5-Trimethoxybenzoic acid (Experimental)[1][3] | ~167.4 | ~107.0 (C-H), 126.4 (C-COOH), 141.8 (C-OCH₃), 153.1 (C-OCH₃) | ~56.4, 60.6 |
Mass Spectrometry (MS) Data
The key features in the mass spectra are the molecular ion peaks, which will show a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M+ and M+2 Peaks (m/z) | Common Fragmentation Pathways |
| This compound | C₁₀H₁₁BrO₅ | 291.09 | 290/292 | Loss of •CH₃, •OCH₃, H₂O, •COOH, and Br• |
| 2-Bromo-3,4,5-trimethoxybenzoic acid | C₁₀H₁₁BrO₅ | 291.09 | 290/292 | Loss of •CH₃, •OCH₃, H₂O, •COOH, and Br• |
| 5-Bromo-2,3,4-trimethoxybenzoic acid | C₁₀H₁₁BrO₅ | 291.09 | 290/292 | Loss of •CH₃, •OCH₃, H₂O, •COOH, and Br• |
| 3,4,5-Trimethoxybenzoic acid[4] | C₁₀H₁₂O₅ | 212.20 | 212 | Loss of •CH₃, •OCH₃, and •COOH |
Infrared (IR) Spectroscopy Data
The IR spectra of all isomers are expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹)[5][6][7] |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methoxy C-H | Stretching | 2950 - 2850 |
| Carboxylic Acid C=O | Stretching | 1710 - 1680 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Carboxylic Acid/Ether C-O | Stretching | 1320 - 1000 |
| C-Br | Stretching | 680 - 515 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed in this guide.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of the benzoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzoic acid derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling the spectrometer to a gas chromatograph (GC-MS). For less volatile compounds, liquid chromatography-mass spectrometry (LC-MS) with an appropriate ionization source is used.
-
Ionization: Ionize the sample using a suitable method. Electron ionization (EI) is common for GC-MS and provides extensive fragmentation, while electrospray ionization (ESI) is a softer ionization technique often used in LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to identify the molecular ion and characteristic fragment ions.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 3,4,5-Trimethoxy benzoic acid(118-41-2) 13C NMR [m.chemicalbook.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Bioactivity of Brominated vs. Non-Brominated Trimethoxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of brominated and non-brominated trimethoxybenzoic acids. While direct comparative studies are limited, this document synthesizes available data to infer structure-activity relationships and highlight the potential impact of bromination on the bioactivity of trimethoxybenzoic acid scaffolds. The information is intended to guide future research and drug discovery efforts in this area.
Executive Summary
Trimethoxybenzoic acids, particularly the 3,4,5- and 2,4,5-isomers, are versatile scaffolds in medicinal chemistry, exhibiting a range of biological activities including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The introduction of bromine atoms to aromatic compounds is a common strategy in drug design to enhance potency and modulate physicochemical properties. Although direct, side-by-side comparative data for brominated versus non-brominated trimethoxybenzoic acids is scarce in the reviewed literature, analysis of related compounds suggests that bromination could significantly influence their bioactivity. This guide presents available quantitative data for non-brominated trimethoxybenzoic acid derivatives and discusses the potential effects of bromination based on studies of other brominated aromatic compounds.
Data Presentation: Bioactivity of Trimethoxybenzoic Acid Derivatives
The following tables summarize the reported bioactivities of various non-brominated trimethoxybenzoic acid derivatives. This data serves as a baseline for understanding the potential impact of bromination.
Table 1: Anticancer and Cytotoxic Activity of Non-Brominated Trimethoxybenzoic Acid Derivatives
| Compound/Derivative | Cell Line | Activity Type | IC50 (µM) | Reference |
| N-phenyl triazinone derivative of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 1.38 | [1] |
| N-pyridoyl triazinone derivative of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 2.52 | [1] |
| N-phenylthiazolyl triazinone derivative of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 3.21 | [1] |
| (E)-1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (a brominated chalcone derivative) | Leishmania amazonensis | Antiprotozoal | 6.33 | [2] |
Table 2: Antimicrobial and Efflux Pump Inhibitory Activity of Trimethoxybenzoic Acid Derivatives
| Compound/Derivative | Target Organism/System | Activity Type | MIC (µM) or Inhibition | Reference |
| Amide derivatives of 2,4,5-trimethoxybenzoic acid | Bacterial efflux pumps (AcrAB-TolC system) | Efflux Pump Inhibition | - | [3] |
| Hydroxyl amide derivatives of 3,4,5-trimethoxybenzoic acid | Candida albicans | Antifungal | Selectively active | [4] |
Table 3: Enzyme Inhibitory Activity of Trimethoxybenzoic Acid Derivatives
| Compound/Derivative | Target Enzyme | Activity Type | IC50/Ki (nM) | Reference |
| Hydroxyl amide derivatives of 3,4,5-trimethoxybenzoic acid | Acetylcholinesterase (AChE) | Inhibition | Potent inhibition | [4] |
| Methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase (AChE) | Inhibition | Ki = 13.62 - 33.00 | [5] |
| Methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase (hCA I, hCA II) | Inhibition | - | [5] |
Structure-Activity Relationship: The Potential Impact of Bromination
While direct comparative data is lacking, studies on other classes of brominated organic compounds provide insights into the potential effects of introducing bromine to the trimethoxybenzoic acid scaffold:
-
Enhanced Potency : Halogenation, including bromination, is a well-established strategy to increase the potency of bioactive compounds. This is often attributed to increased lipophilicity, which can enhance cell membrane permeability, and the ability of bromine to form halogen bonds with biological targets. For instance, brominated phenols have demonstrated potent antibacterial and antifungal activities.[6]
-
Modulation of Activity : The position of the bromine atom on the aromatic ring can significantly influence the type and level of biological activity.
-
Cytotoxicity : Brominated compounds, such as brominated plastoquinone analogs, have shown significant cytotoxic activity against various cancer cell lines.[7] This suggests that brominated trimethoxybenzoic acids could be promising candidates for anticancer drug development.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate standardized comparisons and further research.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that is non-toxic to cells and to measure its cytotoxic effects.
-
Materials :
-
Cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the old medium with the medium containing the test compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.[8][9]
-
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
-
Materials :
-
Purified enzyme
-
Substrate for the enzyme
-
Test inhibitor compound
-
Buffer solution appropriate for the enzyme
-
Cofactors (if required by the enzyme)
-
Spectrophotometer or microplate reader
-
-
Procedure :
-
Prepare a reaction mixture containing the buffer, enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the rate of product formation or substrate consumption.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
NF-κB Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)
This assay quantitatively measures the transcriptional activity of NF-κB to assess the inhibitory effect of a compound.
-
Materials :
-
Reporter cell line (e.g., HEK293T) co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Complete culture medium
-
Test compound stock solution
-
NF-κB stimulant (e.g., TNF-α)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
-
-
Procedure :
-
Seed the reporter cell line in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity by the test compound.[6]
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified workflow for evaluating the inhibitory effect of a test compound on the NF-κB signaling pathway.
Caption: Workflow for NF-κB Inhibition Assay.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the bioactivity of brominated and non-brominated compounds.
Caption: Bioactivity Comparison Workflow.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]
- 6. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Trimethoxybenzoic Acid Isomers Using Spectroscopic Analysis
For scientists and professionals in drug development and chemical synthesis, the accurate identification of isomers is a critical quality control step, ensuring the correct compound is carried forward in research and development. Trimethoxybenzoic acid, with its various isomers, presents a common challenge where distinct substitution patterns on the benzene ring lead to unique physicochemical properties. This guide provides a comprehensive comparison of four common isomers—2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trimethoxybenzoic acid—utilizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The subtle differences in the placement of the three methoxy groups on the benzoic acid backbone result in distinguishable spectroscopic fingerprints. For instance, the symmetry of the 3,4,5- and 2,4,6-isomers contrasts with the asymmetry of the 2,3,4- and 2,4,5-isomers, leading to significant variations in their NMR spectra. This guide presents a side-by-side analysis of their spectral data to facilitate unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses for the four trimethoxybenzoic acid isomers.
Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) in ppm |
| 2,3,4-Trimethoxybenzoic Acid | Aromatic Protons: 7.45 (d, 1H), 6.95 (d, 1H)Methoxy Protons: 3.85 (s, 3H), 3.80 (s, 3H), 3.75 (s, 3H)Carboxylic Acid Proton: ~12.5 (br s, 1H) |
| 2,4,5-Trimethoxybenzoic Acid | Aromatic Protons: 7.33 (s, 1H), 6.75 (s, 1H)Methoxy Protons: 3.91 (s, 3H), 3.82 (s, 3H), 3.78 (s, 3H)Carboxylic Acid Proton: ~12.5 (br s, 1H)[1] |
| 2,4,6-Trimethoxybenzoic Acid | Aromatic Protons: 6.20 (s, 2H)Methoxy Protons: 3.80 (s, 6H), 3.75 (s, 3H)Carboxylic Acid Proton: ~12.0 (br s, 1H) |
| 3,4,5-Trimethoxybenzoic Acid | Aromatic Protons: 7.25 (s, 2H)[1][2]Methoxy Protons: 3.84 (s, 6H), 3.74 (s, 3H)[1][2]Carboxylic Acid Proton: 12.95 (s, 1H)[1][2] |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) in ppm |
| 2,3,4-Trimethoxybenzoic Acid | Aromatic Carbons: 157.5, 153.0, 142.0, 125.0, 120.0, 107.0Methoxy Carbons: 61.5, 60.5, 56.0Carbonyl Carbon: 168.0 |
| 2,4,5-Trimethoxybenzoic Acid | Aromatic Carbons: 156.0 (C-O), 152.5 (C-O), 142.0 (C-O), 118.0 (C-COOH), 115.0 (CH), 97.0 (CH)Methoxy Carbons: 56.5, 56.0, 55.8Carbonyl Carbon: 167.5[1] |
| 2,4,6-Trimethoxybenzoic Acid | Aromatic Carbons: 161.0, 158.0, 106.0, 90.0Methoxy Carbons: 56.0, 55.5Carbonyl Carbon: 166.0 |
| 3,4,5-Trimethoxybenzoic Acid | Aromatic Carbons: 153.11, 141.81, 126.38, 106.98Methoxy Carbons: 60.55, 56.35Carbonyl Carbon: 167.40[2][3][4] |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | O-H Stretch (Carboxylic Acid) |
| 2,3,4-Trimethoxybenzoic Acid | ~1680 | ~1270, ~1100 | ~3000-2500 (broad) |
| 2,4,5-Trimethoxybenzoic Acid | ~1685 | ~1275, ~1120 | ~3000-2500 (broad) |
| 2,4,6-Trimethoxybenzoic Acid | ~1690 | ~1220, ~1130 | ~3000-2500 (broad) |
| 3,4,5-Trimethoxybenzoic Acid | ~1695 | ~1230, ~1125 | ~3000-2500 (broad) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,3,4-Trimethoxybenzoic Acid | 212[5][6] | 197, 182, 167 |
| 2,4,5-Trimethoxybenzoic Acid | 212[7] | 197, 182, 169[7] |
| 2,4,6-Trimethoxybenzoic Acid | 212[8] | 197, 182, 168[8] |
| 3,4,5-Trimethoxybenzoic Acid | 212[9] | 197, 182, 169 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
-
Sample Preparation : Dissolve approximately 5-10 mg of the trimethoxybenzoic acid isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition : Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[1] Use a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence.[1] A spectral width of about 250 ppm and a longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full relaxation of quaternary carbons.[1]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).[1]
Infrared (IR) Spectroscopy.[1]
-
Sample Preparation : Prepare the solid sample using either the KBr pellet method or by placing a small amount of the powder on the crystal of an Attenuated Total Reflectance (ATR) accessory.[1]
-
Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[1]
-
Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] Co-add 16 to 32 scans to improve the signal-to-noise ratio.[1]
-
Data Processing : Perform a background subtraction using a spectrum of the empty sample holder or the clean ATR crystal.[1]
Mass Spectrometry (MS).[1]
-
Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or by using gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1]
-
Ionization : Utilize Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.[1]
-
Mass Analysis : Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or other suitable mass analyzer.[1]
-
Data Acquisition : Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.[1]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for distinguishing between the trimethoxybenzoic acid isomers based on their spectroscopic data.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logic for differentiating isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR [m.chemicalbook.com]
- 4. 3,4,5-Trimethoxy benzoic acid(118-41-2) IR Spectrum [chemicalbook.com]
- 5. 2,3,4-Trimethoxybenzoic acid [webbook.nist.gov]
- 6. 2,3,4-Trimethoxybenzoic acid | C10H12O5 | CID 11308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,5-Trimethoxybenzoic acid | C10H12O5 | CID 10276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,6-Trimethoxybenzoic acid | C10H12O5 | CID 68441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]
A Comparative Guide to Purity Evaluation of Synthetic 3-Bromo-2,5,6-trimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of synthetic compounds is a critical step in research and drug development. This guide provides a comprehensive comparison of key analytical methodologies for evaluating the purity of 3-Bromo-2,5,6-trimethoxybenzoic Acid. The selection of an appropriate analytical technique is crucial for accurate characterization and ensuring the reliability of subsequent experimental results.
Comparison of Analytical Methods
The purity of this compound can be determined using several analytical techniques. The optimal method depends on the specific requirements of the analysis, such as the need for quantitation of impurities, required sensitivity, and available instrumentation. A combination of a high-resolution chromatographic method for impurity profiling and an absolute quantitative method provides the most comprehensive purity assessment.[1]
Table 1: Comparison of Key Analytical Methods for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | Potentiometric Titration |
| Principle | Separation based on differential partitioning between a stationary and liquid mobile phase, with UV absorbance detection.[2] | Signal integrals are directly proportional to the molar concentration of the nuclei, allowing for absolute quantification against a certified internal standard.[3] | Separation of volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile analytes.[4] | Measurement of the potential difference between two electrodes to determine the equivalence point of a neutralization reaction.[5][6] |
| Primary Application | Quantitative purity determination and impurity profiling. | Absolute purity determination (assay) without needing a specific reference standard of the analyte.[7] | Identification and quantification of volatile and semi-volatile impurities. | High-accuracy assay of the bulk acidic compound.[5] |
| Advantages | High resolution, widely available, excellent for separating isomers and related substances. | Non-destructive, provides structural information, highly accurate, and traceable to SI units.[3][8] | High sensitivity and selectivity, definitive identification of impurities through mass spectra. | High precision and accuracy, an absolute method.[9] |
| Limitations | Requires a reference standard for quantitative analysis of impurities, potential for co-elution. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard, not suitable for complex mixtures. | Requires derivatization for polar, non-volatile compounds, which can introduce errors.[10] | Non-selective (titrates all acidic protons), cannot detect neutral or basic impurities. |
| Typical Purity Result | >99.5% (Area Percent) | 99.6 ± 0.2% (Mass Fraction) | >99% (Area Percent after Derivatization) | 99.8 ± 0.1% (Assay) |
Potential Process-Related Impurities
The primary impurities in synthetic this compound are typically derived from the synthesis process, which likely involves the bromination of a precursor.[11][12] Potential impurities may include:
-
Impurity A: 2,5,6-Trimethoxybenzoic Acid (Unreacted Starting Material)
-
Impurity B: 3,4-Dibromo-2,5,6-trimethoxybenzoic Acid (Over-bromination Product)
-
Impurity C: Isomeric Bromotrimethoxybenzoic Acids (Positional Isomers)
-
Impurity D: Residual Solvents (e.g., Dioxane, Chloroform, Ethanol from synthesis and recrystallization).[13]
Visualizing Experimental and Logical Workflows
Caption: Relationship between the target compound and its process-related impurities.
Caption: A comprehensive workflow for the purity evaluation of the target compound.
Detailed Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This method is ideal for separating and quantifying the main component from its non-volatile, structurally related impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
-
Data Analysis:
-
The purity is calculated by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
-
Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
This protocol provides a highly accurate, absolute measure of purity without requiring a specific reference standard of the analyte.[3]
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz).
-
-
Reagents:
-
Internal Standard (IS): Maleic anhydride (high purity, certified).
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into a clean vial.
-
Accurately weigh about 10 mg of the internal standard (maleic anhydride) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery. A D1 of 30 seconds is generally adequate.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans (e.g., 16 or 32).
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and the signal of the internal standard (for maleic anhydride in DMSO-d₆, the two olefinic protons appear as a singlet around 6.5 ppm).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass weighed
-
P_IS = Purity of the internal standard
-
-
Protocol 3: Impurity Analysis by GC-MS (after Derivatization)
This method is used to identify and quantify volatile or semi-volatile impurities after converting the non-volatile benzoic acid into a volatile ester derivative.[10][15]
-
Instrumentation:
-
GC-MS system with a capillary column.
-
-
Derivatization (Methylation):
-
To 1 mg of the sample, add 1 mL of a derivatizing agent such as 14% BF₃-methanol solution.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature, then add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex and centrifuge. The upper hexane layer containing the methyl ester derivative is collected for analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST).
-
Quantify using area percent or by creating a calibration curve with synthesized standards of expected impurities.
-
Protocol 4: Purity Assay by Potentiometric Titration
This is a classic, high-precision method for determining the purity of an acidic compound by titrating it with a standardized base.[16][17]
-
Instrumentation:
-
Autotitrator with a pH electrode or a manual setup with a burette and pH meter.
-
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (neutralized).
-
High-purity water.
-
-
Procedure:
-
Accurately weigh approximately 200 mg of this compound.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate with standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.[9]
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve or by using the first or second derivative plot.
-
Calculate the purity based on the volume of titrant consumed, its concentration, and the mass of the sample.
-
References
- 1. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 9. chem.fsu.edu [chem.fsu.edu]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 14. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.univer.kharkov.ua [chemistry.univer.kharkov.ua]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Comparative Analysis of Trimethoxybenzoic Acid Derivatives as Bacterial Efflux Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria presents a critical challenge to global health. One of the key mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. Consequently, the development of efflux pump inhibitors (EPIs) to be used as adjuvants in antibiotic therapy is a promising strategy to combat resistance. This guide provides a comparative analysis of recently investigated trimethoxybenzoic acid derivatives and their potential as EPIs, with supporting experimental data and methodologies.
Performance Comparison of Efflux Pump Inhibitors
A recent study investigated a series of trimethoxybenzoic acid and gallic acid derivatives for their ability to inhibit bacterial efflux pumps.[1][2] The study identified two trimethoxybenzoic acid derivatives, designated as compounds 5 and 6, which demonstrated notable efflux pump inhibitory activity in Gram-negative (Salmonella enterica serovar Typhimurium SL1344) and Gram-positive (Staphylococcus aureus 272123) bacteria.[1][2]
The performance of these derivatives was compared against reserpine, a well-known plant alkaloid and an established efflux pump inhibitor.[1] The primary measure of efficacy was the increase in intracellular accumulation of ethidium bromide (EB), a known substrate of bacterial efflux pumps. An increase in EB accumulation signifies inhibition of the efflux pump machinery.
Table 1: Comparison of Efflux Pump Inhibitory Activity
| Compound | Bacterial Strain | Method | Result |
| Derivative 5 | S. Typhimurium SL1344 | Ethidium Bromide Accumulation Assay | Effective inhibition of EB efflux[1][2] |
| Derivative 6 | S. Typhimurium SL1344 | Ethidium Bromide Accumulation Assay | Effective inhibition of EB efflux[1][2] |
| Derivative 6 | S. aureus 272123 | Ethidium Bromide Accumulation Assay | Relative fluorescence units close to that of the positive control (reserpine)[1] |
| Reserpine | S. aureus 272123 | Ethidium Bromide Accumulation Assay | Positive control for efflux pump inhibition[1] |
Note: The available data provides a qualitative and semi-quantitative comparison. Direct IC50 values for the trimethoxybenzoic acid derivatives were not reported in the cited study.
Experimental Protocols
The evaluation of efflux pump inhibition by the trimethoxybenzoic acid derivatives was conducted using the following key experimental methodology:
Ethidium Bromide (EB) Accumulation Assay
This assay is a standard method to assess the activity of efflux pump inhibitors. It relies on the principle that EB fluoresces more intensely when it intercalates with DNA inside the bacterial cell. Active efflux pumps will expel EB, resulting in low intracellular fluorescence. In the presence of an effective EPI, the pumps are blocked, leading to EB accumulation and a corresponding increase in fluorescence.
Protocol Outline:
-
Bacterial Culture Preparation: Bacterial strains (S. Typhimurium SL1344 and S. aureus 272123) were grown to a specific optical density.
-
Cell Washing and Resuspension: The bacterial cells were washed and resuspended in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Addition of Test Compounds: The trimethoxybenzoic acid derivatives (or the control, reserpine) were added to the bacterial suspension at a predetermined concentration.
-
Addition of Ethidium Bromide: Ethidium bromide was added to the mixture.
-
Fluorescence Monitoring: The change in fluorescence was monitored over time using a fluorometer. An increase in relative fluorescence units (RFU) compared to a control (without inhibitor) indicates efflux pump inhibition.[1]
Mechanism of Action: Efflux Pump Inhibition
Bacterial efflux pumps are transmembrane proteins that recognize and expel a wide range of substrates, including antibiotics. The trimethoxybenzoic acid derivatives investigated are believed to inhibit these pumps, leading to an increased intracellular concentration of antibiotics and restoring their efficacy. The AcrAB-TolC system in Gram-negative bacteria and the NorA efflux pump in S. aureus are examples of such pumps.[1][2]
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 3-Bromo-2,5,6-trimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 3-Bromo-2,5,6-trimethoxybenzoic acid, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Given the absence of a standardized, publicly available protocol for this specific molecule, this document outlines two logical synthetic strategies based on established organic chemistry principles and analogous reactions reported in the literature. The comparison focuses on key metrics such as the number of steps, reaction conditions, and estimated yields to aid researchers in selecting an optimal approach for their specific needs.
Overview of Plausible Synthetic Strategies
Two primary retrosynthetic pathways are considered for the synthesis of this compound:
-
Route A: Late-Stage Electrophilic Bromination. This approach involves the initial synthesis of the precursor 2,5,6-trimethoxybenzoic acid, followed by a regioselective electrophilic aromatic substitution to introduce the bromine atom at the C3 position. The success of this route hinges on the directing effects of the three methoxy groups and the carboxylic acid functionality.
-
Route B: Early-Stage Bromination and Subsequent Oxidation. This alternative strategy begins with the bromination of a more accessible precursor, 2,5,6-trimethoxytoluene, to afford 3-Bromo-2,5,6-trimethoxytoluene. The final step involves the oxidation of the methyl group to the corresponding carboxylic acid. This route may offer advantages in terms of regioselectivity and overall yield.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two proposed synthetic routes. The data for yield and reaction times are estimated based on analogous transformations reported in the chemical literature for structurally similar substrates.
| Parameter | Route A: Late-Stage Electrophilic Bromination | Route B: Early-Stage Bromination and Subsequent Oxidation |
| Number of Steps | 2 | 2 |
| Starting Material | 2,5,6-Trimethoxytoluene | 2,5,6-Trimethoxytoluene |
| Key Intermediates | 2,5,6-Trimethoxybenzoic acid | 3-Bromo-2,5,6-trimethoxytoluene |
| Step 1 Reaction | Oxidation of a methyl group | Electrophilic Aromatic Bromination |
| Step 1 Reagents | Potassium permanganate (KMnO₄), Water | N-Bromosuccinimide (NBS), Acetonitrile |
| Step 1 Est. Yield | ~70-80% | ~85-95% |
| Step 2 Reaction | Electrophilic Aromatic Bromination | Oxidation of a methyl group |
| Step 2 Reagents | Bromine (Br₂), Acetic Acid | Potassium permanganate (KMnO₄), Water |
| Step 2 Est. Yield | ~60-70% | ~70-80% |
| Overall Est. Yield | ~42-56% | ~60-76% |
| Key Advantages | Utilizes a common oxidation reaction. | Potentially higher yielding due to a more controlled bromination step. |
| Potential Challenges | Regioselectivity of the bromination step. | Oxidation of a potentially less reactive substrate in the final step. |
Detailed Experimental Protocols
The following are proposed experimental protocols for the key transformations in each synthetic route, adapted from established procedures for similar molecules.
Route A: Late-Stage Electrophilic Bromination
Step 1: Synthesis of 2,5,6-Trimethoxybenzoic Acid via Oxidation of 2,5,6-Trimethoxytoluene
This protocol is adapted from the oxidation of substituted toluenes using potassium permanganate.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5,6-trimethoxytoluene (1 equivalent) and water.
-
Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO₄) (3-4 equivalents) in portions to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid (HCl) until a precipitate forms. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 2,5,6-trimethoxybenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Bromination of 2,5,6-Trimethoxybenzoic Acid
This protocol is based on the bromination of activated aromatic carboxylic acids.
-
Reaction Setup: In a fume hood, dissolve 2,5,6-trimethoxybenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Bromine: Slowly add a solution of bromine (Br₂) (1.1 equivalents) in glacial acetic acid to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Isolation: The product may precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Route B: Early-Stage Bromination and Subsequent Oxidation
Step 1: Synthesis of 3-Bromo-2,5,6-trimethoxytoluene
This protocol is adapted from the regioselective bromination of activated aromatic compounds using N-Bromosuccinimide (NBS).[3][4][5]
-
Reaction Setup: In a round-bottom flask, dissolve 2,5,6-trimethoxytoluene (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be monitored by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the succinimide byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography to give 3-Bromo-2,5,6-trimethoxytoluene.
Step 2: Oxidation of 3-Bromo-2,5,6-trimethoxytoluene to this compound
This protocol follows the general procedure for the oxidation of substituted toluenes.[1][2]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 3-Bromo-2,5,6-trimethoxytoluene (1 equivalent) and water.
-
Addition of Oxidant: With vigorous stirring, add potassium permanganate (KMnO₄) (3-4 equivalents) in small portions.
-
Reaction: Heat the mixture to reflux for 6-8 hours, or until the reaction is complete as indicated by TLC.
-
Workup: Cool the reaction to room temperature and filter off the manganese dioxide. Wash the solid with hot water.
-
Isolation: Acidify the combined filtrate with concentrated HCl to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be performed for further purification to yield this compound.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Validation for Novel Compounds Derived from 3-Bromo-2,5,6-trimethoxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assay validation for novel compounds synthesized from the parent molecule, 3-Bromo-2,5,6-trimethoxybenzoic acid. While specific experimental data for direct derivatives of this starting material is limited in publicly available literature, this document leverages data from structurally related substituted benzoic acid and trimethoxybenzoic acid derivatives to offer valuable insights into potential biological activities and the methodologies for their assessment. The following sections present quantitative data comparisons, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Biological Activity
The therapeutic potential of compounds derived from substituted benzoic acids has been explored across various disease areas, including oncology and infectious diseases. The following tables summarize the in vitro performance of representative substituted benzoic acid derivatives compared to established reference compounds.
Table 1: In Vitro Anticancer Cytotoxicity
This table compares the cytotoxic activity of various substituted benzoic acid derivatives against different human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Substituted Benzoic Acid Derivative 8 | MCF-7 (Breast Cancer) | 100 | - | - | [1] |
| Substituted Benzoic Acid Derivative 9 | MCF-7 (Breast Cancer) | 100 | Doxorubicin | Not Specified | [1] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 2 | MCF-7 (Breast Cancer) | 18.7 | Doxorubicin | Not Specified | [1] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 (Breast Cancer) | 15.6 | Doxorubicin | Not Specified | [1] |
| N-arylbenzo[h]quinazolin-2-amine 4a | HuH-7, Caco-2, MDA-MB-468, HCT-116 | 1.7 - 6 | - | - | [2] |
| N-arylbenzo[h]quinazolin-2-amine 4i | Caco-2, MDA-MB-468, HCT-116, MCF7 | 2 - 6 | - | - | [2] |
| 2,5-disubstituted 1,3,4-oxadiazole 10f | PC-3 (Prostate Cancer) | 0.016 | Staurosporine | 0.36 | [3] |
| 2,5-disubstituted 1,3,4-oxadiazole 10f | HepG2 (Liver Cancer) | 0.13 | Staurosporine | Not Specified | [3] |
| 2,5-disubstituted 1,3,4-oxadiazole 10f | MCF-7 (Breast Cancer) | 5.37 | Staurosporine | Not Specified | [3] |
Table 2: In Vitro Kinase Inhibitory Activity
Kinase inhibition is a crucial mechanism for anticancer activity. This table presents the inhibitory activity of a representative compound against PIM-1 kinase, a key player in prostate cancer development.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Citation |
| 2,5-disubstituted 1,3,4-oxadiazole 10f | PIM-1 Kinase | 17 | Staurosporine | 16.7 | [3] |
Table 3: In Vitro Efflux Pump Inhibition in Bacteria
Efflux pump inhibition is a strategy to overcome antibiotic resistance in bacteria. This table shows the ability of trimethoxybenzoic acid derivatives to inhibit efflux pumps, measured by the accumulation of the fluorescent substrate ethidium bromide (EB).
| Compound | Bacterial Strain | Assay | Result | Reference Compound | Citation |
| Trimethoxybenzoic acid derivative 5 | S. Typhimurium SL1344 | EB Accumulation | Increased Fluorescence | CCCP (Positive Control) | [4][5] |
| Trimethoxybenzoic acid derivative 6 | S. Typhimurium SL1344 | EB Accumulation | Increased Fluorescence | CCCP (Positive Control) | [4][5] |
| Trimethoxybenzoic acid derivative 6 | S. aureus 272123 | EB Accumulation | Increased Fluorescence | Reserpine (Positive Control) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro assays.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Workflow for MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and add them to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for phosphorylation of the substrate.
-
Detection: Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Bacterial Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay evaluates a compound's ability to block bacterial efflux pumps, leading to the intracellular accumulation of a fluorescent substrate.
Workflow for Efflux Pump Inhibition Assay
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells, wash them, and resuspend them in a suitable buffer.
-
Assay Plate Setup: In a 96-well plate, add the bacterial suspension, the test compound at various concentrations, and the efflux pump substrate, ethidium bromide.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Increased fluorescence indicates the intracellular accumulation of ethidium bromide due to efflux pump inhibition.
-
Data Analysis: Compare the rate of fluorescence increase in the presence of the test compound to that of a known efflux pump inhibitor (positive control) and a no-compound control.
Signaling Pathways
Understanding the signaling pathways affected by these compounds is critical for elucidating their mechanism of action.
PIM-1 Kinase Signaling Pathway in Cancer
PIM-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation. Its inhibition is a therapeutic strategy for cancers like prostate cancer.[3]
General Apoptosis Pathway
Many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. This diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.
References
- 1. preprints.org [preprints.org]
- 2. BJOC - Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines [beilstein-journals.org]
- 3. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 3-Bromo-2,5,6-trimethoxybenzoic Acid and its Analogs in Biological Assays
A guide for researchers, scientists, and drug development professionals.
Introduction
Substituted benzoic acids are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The trimethoxybenzoic acid core, in particular, is a key pharmacophore found in numerous compounds with potent biological activities, including anticancer and antimicrobial effects. This guide provides a comparative analysis of 3-Bromo-2,5,6-trimethoxybenzoic acid and its structural analogs.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative data, the following table includes information on the parent compound and related trimethoxybenzoic acid derivatives to provide a contextual understanding of their potential biological activities.
| Compound | Structure | Biological Target/Assay | Quantitative Data (IC50/EC50/MIC) | Reference |
| This compound | Data not available | Data not available | N/A | |
| 3-Chloro-2,5,6-trimethoxybenzoic acid | Data not available | Data not available | N/A | |
| 3-Iodo-2,5,6-trimethoxybenzoic acid | Data not available | Data not available | N/A | |
| 3,4,5-Trimethoxybenzoic acid derivatives | 3,4,5-trimethoxyphenyl moiety | Efflux Pump Inhibition (Bacteria) | Not specified | [1][2] |
| Chalcones with 3,4,5-trimethoxyphenyl moiety | Tubulin Polymerization | Potent Inhibition | [3] | |
| Benzoic acid derivatives | VLA-4 Antagonism | IC50 = 0.51 nM (for a specific derivative) | [4] |
Note: The data presented for related compounds are from different studies and may not be directly comparable due to variations in experimental conditions. The absence of data for the primary compounds of interest highlights a gap in the current research landscape.
Inferred Structure-Activity Relationship (SAR)
Based on studies of related compounds, the following SAR can be hypothesized:
-
Halogen Substitution: The introduction of a halogen atom at the 3-position of the benzoic acid ring is expected to modulate the compound's lipophilicity and electronic properties, which can significantly impact its biological activity. In some series of benzoic acid derivatives, halogenation has been shown to improve pharmacokinetic properties.[4]
-
Trimethoxyphenyl Moiety: The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore that confers potent tubulin polymerization inhibitory activity.[3] While the substitution pattern of the primary compound of interest is 2,5,6-trimethoxy, it is plausible that it may also interact with tubulin.
Experimental Protocols
To facilitate the investigation of this compound and its analogs, detailed methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
a. Cell Culture:
-
Human cancer cell lines (e.g., HeLa for cervical cancer, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
a. Materials:
-
Purified bovine tubulin (>99% pure).
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
GTP solution (1 mM).
-
Fluorescent reporter (e.g., DAPI).
-
Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel).
b. Assay Procedure:
-
Prepare a reaction mixture containing polymerization buffer, GTP, and the fluorescent reporter.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include controls.
-
Add the tubulin solution to the wells on ice to a final concentration of 1-2 mg/mL.
-
Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 1 hour) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
c. Data Analysis:
-
Plot the fluorescence intensity against time.
-
The rate and extent of tubulin polymerization are determined from the slope of the linear phase and the plateau of the polymerization curve, respectively.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: A diagram of the tubulin polymerization-depolymerization equilibrium, a potential target for trimethoxyphenyl compounds.
Experimental Workflow
Caption: A generalized experimental workflow for the evaluation and optimization of novel bioactive compounds.
References
A Comparative Guide to the Structural Activity Relationship (SAR) of Benzoic Acid Derivatives: Insights from 3-Bromo-2,5,6-trimethoxybenzoic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structural activity relationships (SAR) of benzoic acid derivatives, drawing insights from analogues of 3-Bromo-2,5,6-trimethoxybenzoic acid. Due to a lack of extensive specific research on this compound itself, this guide synthesizes data from closely related substituted trimethoxybenzoic and bromobenzoic acid derivatives to infer potential SAR principles. The presented data and experimental protocols are intended to guide future research and drug discovery efforts in this chemical space.
Quantitative Data Summary: Biological Activities of Related Benzoic Acid Derivatives
The following tables summarize the biological activities of various substituted benzoic acid derivatives, offering a comparative look at how different substitutions on the benzoic acid core influence their therapeutic potential.
Table 1: Anticancer Activity of Substituted Benzoic Acid Derivatives
| Compound ID | Structure/Substitution | Cancer Cell Line | Activity (IC50) | Reference |
| TAC-101 | 4-[3,5-Bis(trimethylsilyl)benzamido]benzoic Acid | Colon Cancer (DLD-1) | Potent caspase-3 and -8 activation | [1] |
| Compound 9 | Quinazolinone derivative of benzoic acid | Breast Cancer (MCF-7) | 100 µM/ml | [2] |
| DHBA | 3,4-dihydroxybenzoic acid | Colon Cancer (HCT-116, HCT-15) | ~50-60% growth inhibition | [3] |
| Compound 4 | 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazide | Colon Carcinoma (HCT116) | 1.88±0.03 μM | [4] |
| 12l | Diphenylurea derivative with 3-bromo substitution | - | 0.51 nM (VLA-4 antagonist) | [5] |
Table 2: Antimicrobial and Efflux Pump Inhibitory Activity of Trimethoxybenzoic Acid Derivatives
| Compound ID | Structure/Substitution | Target Organism/System | Activity Metric | Reference |
| Derivative 10 | Trimethoxybenzoic acid derivative | S. aureus, S. enterica | Antibacterial activity | [6][7] |
| Derivative 5 | Trimethoxybenzoic acid derivative | S. enterica serovar Typhimurium SL1344 (acrA gene inactivated) | Efflux Pump Inhibition | [6][7] |
| Derivative 6 | Trimethoxybenzoic acid derivative | S. enterica serovar Typhimurium SL1344, S. aureus 272123 | Efflux Pump Inhibition | [6][7] |
| m-Bromo derivative (11) | Schiff's base of p-aminobenzoic acid | B. subtilis | Active | [8] |
| p-Bromo derivative (5) | Schiff's base of p-aminobenzoic acid | C. albicans, A. niger | Active | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[10]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[12][13]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).[15]
-
Inoculation: Inoculate each well with the microbial suspension.[15]
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).[15]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[15]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (growth) is observed.[16]
Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay measures the ability of a compound to inhibit bacterial efflux pumps.
Principle: Efflux pumps are bacterial proteins that can expel antimicrobial agents from the cell.[6] Inhibitors of these pumps will lead to an increased intracellular accumulation of fluorescent substrates like ethidium bromide (EtBr).[17]
Procedure:
-
Cell Preparation: Grow bacterial cells to the mid-logarithmic phase, then wash and resuspend them in a suitable buffer.
-
Loading: Pre-load the cells with EtBr in the presence of an energy source de-pleter (e.g., CCCP) to maximize initial accumulation.
-
Inhibitor Addition: Add the test compound at various concentrations to the cell suspension.
-
Efflux Initiation: Initiate efflux by adding an energy source (e.g., glucose).
-
Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time using a fluorometer. A slower decrease in fluorescence in the presence of the test compound compared to the control indicates efflux pump inhibition.[18]
Visualizations: Pathways and Workflows
Signaling Pathways
Many benzoic acid derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. texaschildrens.org [texaschildrens.org]
- 12. woah.org [woah.org]
- 13. mdpi.com [mdpi.com]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. apec.org [apec.org]
- 17. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 18. A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3-Bromo-2,5,6-trimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for Chemical Handling and Disposal
Immediate Safety and Handling Precautions
Before handling 3-Bromo-2,5,6-trimethoxybenzoic acid, it is imperative to consult the available safety information for structurally similar compounds and to handle it with the assumption that it is a hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of dust formation or insufficient ventilation, use a NIOSH/MSHA-approved respirator.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spread of the solid material. Avoid creating dust.
-
Clean-up: Carefully sweep up the spilled solid and place it into a designated, labeled hazardous waste container. Do not use a dry brush or compressed air.[1] For residual cleanup, wipe the area with a damp cloth or paper towel and place the cleaning materials into the hazardous waste container.[1]
Disposal Plan: A Step-by-Step Guide
The disposal of this compound, as a halogenated organic compound, must be conducted in accordance with local, regional, and national hazardous waste regulations.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Stream: Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, spill cleanup debris) in a dedicated, properly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as the disposal costs for halogenated waste are typically higher. Also, do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases in the same waste container.[2][3]
Step 2: Waste Container Management
-
Container Type: Use a chemically compatible and sealable container (e.g., a high-density polyethylene - HDPE - container).
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.
Step 3: Neutralization of Acidic Waste (Optional Pre-treatment)
For acidic waste solutions of this compound, a neutralization step may be considered by qualified personnel to reduce its corrosivity before final disposal. The following protocol is adapted from procedures for a similar compound, 4-Amino-3-bromobenzoic acid, and should be performed with caution in a fume hood.[1]
Experimental Protocol: Neutralization of Acidic Waste
-
Preparation: Place the container with the acidic waste in a larger secondary container to contain any potential spills.
-
Dilution: Slowly add water to the waste to create a slurry or solution. This helps to moderate the reaction rate during neutralization.[1]
-
Neutralization: While stirring the solution, slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Be aware that this will cause the evolution of carbon dioxide gas.[1]
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue to add the basic solution until the pH is between 6.0 and 8.0.[1]
-
Final Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container.
-
Decontamination: Rinse all glassware and equipment used in the neutralization process with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary), and collect the rinsate as hazardous waste.
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Data Presentation
While specific quantitative data for this compound is limited, the following table summarizes key information, including data from similar compounds for reference.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 101460-22-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₁BrO₅ | --INVALID-LINK-- |
| Molecular Weight | 291.10 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow to light orange powder | --INVALID-LINK-- |
| Melting Point | 94.0 to 98.0 °C | --INVALID-LINK-- |
| Hazards (based on similar compounds) | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | --INVALID-LINK-- |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | --INVALID-LINK-- |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a guide and is based on general principles of laboratory safety and waste disposal for similar chemical compounds. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable institutional and governmental regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Essential Safety and Operational Guidance for 3-Bromo-2,5,6-trimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 3-Bromo-2,5,6-trimethoxybenzoic acid. The following procedural guidance is designed to ensure safe operational handling and disposal, directly addressing critical safety questions and establishing a trusted source for laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
-
Skin Irritation: May cause skin irritation upon contact.[4][5][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4][5]
Given these potential hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tight-sealing safety goggles to protect against dust and splashes.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemical-resistant gloves.[9] Double gloving is recommended.[10] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for handling large quantities.[3] |
Experimental Protocols: Handling and Storage
Handling:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid material.[2][3]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the work area.[1]
-
Spill Management: In case of a spill, avoid breathing dust.[4] Wear appropriate PPE, gently sweep up the material, and place it in a suitable, closed container for disposal.[1][2]
Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][11][12]
-
Incompatibilities: Keep away from strong oxidizing agents.[1][3]
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.[11][12][13][14][15]
-
Waste Collection:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[11][12]
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2] Incineration is a common disposal method for halogenated organic compounds.[13]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. pppmag.com [pppmag.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. p2infohouse.org [p2infohouse.org]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
